molecular formula C8H10N2O3 B1631223 2,3,5-Trimethyl-4-nitropyridine 1-oxide CAS No. 86604-79-7

2,3,5-Trimethyl-4-nitropyridine 1-oxide

Cat. No.: B1631223
CAS No.: 86604-79-7
M. Wt: 182.18 g/mol
InChI Key: YMBLTOGTYNFTRX-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Nitro-2,3,5-trimethylpyridine-N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trimethyl-4-nitro-1-oxidopyridin-1-ium
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InChI

InChI=1S/C8H10N2O3/c1-5-4-9(11)7(3)6(2)8(5)10(12)13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBLTOGTYNFTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70459026
Record name 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE
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Molecular Weight

182.18 g/mol
Source PubChem
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CAS No.

86604-79-7
Record name Pyridine, 2,3,5-trimethyl-4-nitro-, 1-oxide
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Record name 4-Nitro-2,3,5-trimethylpyridine, 1-oxide
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Record name 4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE
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Record name 2,3,5-trimethyl-4-nitropyridine 1-oxide
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Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trimethyl-4-nitropyridine 1-oxide: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethyl-4-nitropyridine 1-oxide, a substituted pyridine N-oxide, is a key chemical intermediate with significant importance in the pharmaceutical industry. Its unique electronic and steric properties make it a versatile building block, particularly in the synthesis of proton pump inhibitors (PPIs). This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. Molecules with N-oxide functionalities are prevalent in medicinal chemistry, serving as synthetic intermediates, prodrugs, and even active pharmaceutical ingredients themselves.[1] The N-oxide group can enhance water solubility, modulate membrane permeability, and introduce unique redox properties, making it a valuable functional group in drug design.[1]

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueSource(s)
CAS Number 86604-79-7[2]
Molecular Formula C₈H₁₀N₂O₃[2][3]
Molecular Weight 182.18 g/mol [2][3]
Appearance White to yellow or orange crystalline powder
Melting Point 73-80 °C[2]
Boiling Point 397.8 °C (predicted)[2]
Solubility Information not readily available, likely soluble in organic solvents.
Synonyms 4-Nitro-2,3,5-trimethylpyridine N-oxide, Omeprazole Impurity K, Esomeprazole Impurity 109[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the remaining aromatic proton on the pyridine ring. The chemical shifts of the methyl groups will be influenced by their position relative to the nitro and N-oxide groups. The aromatic proton is likely to appear as a singlet in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the nitro and N-oxide groups, as well as the other ring carbons, will have characteristic chemical shifts reflecting the electronic environment.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-O stretching vibrations of the N-oxide and the asymmetric and symmetric stretching vibrations of the nitro group. The NIST WebBook provides IR spectral data for the parent compound, 4-nitropyridine 1-oxide, which can serve as a reference.[4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (182.18 g/mol ) and fragmentation patterns characteristic of pyridine N-oxides and nitro compounds.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-oxidation of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), followed by the nitration of the resulting N-oxide. This synthetic route is well-documented in the context of preparing intermediates for omeprazole.[5][6]

Step 1: N-Oxidation of 2,3,5-Trimethylpyridine

The N-oxidation of the pyridine ring is a crucial initial step. Pyridine N-oxides are often used in synthesis because the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution.[7] The oxidation is typically carried out using a peroxy acid, such as peracetic acid or hydrogen peroxide in acetic acid.[8]

N_Oxidation reactant 2,3,5-Trimethylpyridine product 2,3,5-Trimethylpyridine 1-oxide reactant->product N-Oxidation reagent H₂O₂ / CH₃COOH N-Oxidation N-Oxidation reagent->N-Oxidation

Caption: N-Oxidation of 2,3,5-Trimethylpyridine.

Experimental Protocol: Synthesis of 2,3,5-Trimethylpyridine 1-oxide [6][8]

  • To a suitable reaction vessel, add 2,3,5-trimethylpyridine and glacial acetic acid.

  • Heat the mixture with stirring to approximately 60-90°C.

  • Slowly add a solution of hydrogen peroxide (e.g., 35%) to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring at the elevated temperature for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully neutralize the excess acetic acid with a base, such as sodium hydroxide solution, while keeping the temperature low.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield 2,3,5-trimethylpyridine 1-oxide.

Step 2: Nitration of 2,3,5-Trimethylpyridine 1-oxide

The second step involves the electrophilic nitration of the pyridine N-oxide. The N-oxide group directs the incoming nitro group primarily to the 4-position of the pyridine ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Nitration reactant 2,3,5-Trimethylpyridine 1-oxide product This compound reactant->product Nitration reagent HNO₃ / H₂SO₄ Nitration Nitration reagent->Nitration

Caption: Nitration of 2,3,5-Trimethylpyridine 1-oxide.

Experimental Protocol: Synthesis of this compound [6]

  • Dissolve 2,3,5-trimethylpyridine 1-oxide in concentrated sulfuric acid in a reaction vessel equipped with cooling.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the solution of the N-oxide while maintaining a controlled temperature (e.g., below 10°C) using an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified period to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide, until the pH is neutral or slightly basic. This will cause the product to precipitate.

  • Collect the solid product by filtration, wash it with water, and dry it to obtain this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group and the N-oxide functionality. These groups activate the pyridine ring for nucleophilic aromatic substitution at the 4-position.

Nucleophilic Aromatic Substitution (SₙAr)

The 4-nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions.[9] The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and nitro groups, facilitates the attack of nucleophiles at the carbon atom bearing the nitro group. This reaction proceeds via a Meisenheimer-like intermediate.[10]

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack product 4-Substituted-2,3,5-trimethylpyridine 1-oxide + NO₂⁻ intermediate->product Loss of Leaving Group

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

This reactivity is the cornerstone of its utility in the synthesis of omeprazole, where the nitro group is displaced by a methoxy group from sodium methoxide.[5] A variety of other nucleophiles can also be employed to introduce different functional groups at the 4-position.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This reaction provides access to 4-amino-2,3,5-trimethylpyridine 1-oxide, another valuable synthetic intermediate.

Deoxygenation of the N-oxide

The N-oxide functionality can be removed through deoxygenation to yield the corresponding pyridine derivative. Common reagents for this transformation include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).[11] It is important to note that while PCl₃ is effective for deoxygenation, related reagents like phosphorus oxychloride (POCl₃) can lead to chlorination of the pyridine ring, typically at the 2-position.[11] Photocatalytic methods for the deoxygenation of pyridine N-oxides have also been developed.[12]

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the industrial synthesis of the proton pump inhibitor omeprazole and its S-enantiomer, esomeprazole.[7][13][14]

Omeprazole_Synthesis start This compound intermediate1 4-Methoxy-2,3,5-trimethylpyridine 1-oxide start->intermediate1 Step 1 step1 Nucleophilic Substitution (NaOMe) intermediate2 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine intermediate1->intermediate2 Step 2 step2 Rearrangement & Chlorination product Omeprazole intermediate2->product Step 3 step3 Coupling with 5-methoxy-2-mercaptobenzimidazole

Caption: Simplified Synthetic Pathway to Omeprazole.

In the synthesis of omeprazole, the nitro group of this compound is first displaced by a methoxy group.[5] Subsequent chemical transformations, including rearrangement and chlorination, lead to the formation of the pyridine moiety of omeprazole, which is then coupled with the benzimidazole portion of the molecule.[15]

Beyond its role in PPI synthesis, the reactivity profile of this compound makes it a potentially valuable starting material for the synthesis of other substituted pyridines. The ability to introduce a variety of functional groups at the 4-position through nucleophilic substitution opens up avenues for the creation of novel compounds with potential biological activity. Pyridine and its derivatives are fundamental scaffolds in many biologically active compounds and approved drugs.[16]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its synthesis is well-established, and its reactivity, particularly its susceptibility to nucleophilic aromatic substitution, has been effectively harnessed in the large-scale production of important pharmaceuticals. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the chemical properties and reactivity of this and related pyridine N-oxides provides a powerful tool for the design and synthesis of novel therapeutic agents.

References

In-Depth Technical Guide: Structure Elucidation of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 2,3,5-trimethyl-4-nitropyridine 1-oxide (CAS No: 86604-79-7), a substituted pyridine N-oxide of interest in synthetic and medicinal chemistry.[1][2][3]

Pyridine N-oxides are a versatile class of compounds, serving as key intermediates in organic synthesis and exhibiting a range of biological activities.[4][5][6][7] The introduction of methyl and nitro groups to the pyridine N-oxide scaffold, as in the case of our target molecule, significantly influences its electronic properties and spatial arrangement, making a thorough structural analysis essential.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the integrity of the final structural assignment. We will explore the logical flow from synthesis to spectroscopic characterization and, ultimately, to the definitive confirmation by single-crystal X-ray crystallography.

Synthesis and Initial Characterization

The journey to elucidating a molecular structure begins with its synthesis and purification. This compound is typically synthesized from its corresponding pyridine precursor, 2,3,5-trimethylpyridine.

Synthetic Approach: N-Oxidation

The conversion of a pyridine to its N-oxide is a well-established transformation.[8] A common and effective method involves oxidation with a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.[8][9]

Experimental Protocol: Synthesis of 2,3,5-trimethyl-pyridine-N-oxide
  • Step 1: To a reaction vessel, add 2,3,5-trimethyl-pyridine and acetic acid.

  • Step 2: Heat the mixture to 90°C and stir for 3 hours.

  • Step 3: Cool the reaction to 60°C and slowly add a 35% solution of hydrogen peroxide.

  • Step 4: Raise the temperature back to 90°C and continue stirring.

  • Step 5: After an initial reaction period, cool the mixture and add an additional portion of hydrogen peroxide solution.

  • Step 6: Reheat to 90°C and stir for several hours to ensure complete reaction.

  • Step 7: After cooling, remove the excess acetic acid under vacuum.

  • Step 8: Neutralize the residue with a base such as sodium hydroxide until a pH of 10 is reached.

  • Step 9: Extract the product into an organic solvent like dichloromethane.

  • Step 10: Dry the combined organic phases over a drying agent (e.g., MgSO4), filter, and evaporate the solvent to yield the crude 2,3,5-trimethyl-pyridine-N-oxide.[9]

The subsequent nitration of the N-oxide would then be carried out to yield the final product, this compound.

Initial Physical and Chemical Characterization

Before proceeding to more complex spectroscopic analysis, basic physical properties are determined.

PropertyValueSource
Molecular FormulaC8H10N2O3[1][2][3]
Molecular Weight182.18 g/mol [1][2]
Melting Point73 - 80 °C[1][10][11]
AppearanceWhite to orange/green powder or crystals[10]

Spectroscopic Elucidation: A Multi-faceted Approach

Spectroscopy provides the first detailed glimpse into the molecular architecture. Each technique offers a unique piece of the structural puzzle, and their combined interpretation is crucial for a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity.

  • Expected Signals:

    • Three singlets corresponding to the three methyl groups (at C2, C3, and C5). The chemical shifts of these signals will be influenced by their position relative to the nitro group and the N-oxide functionality.

    • One singlet for the aromatic proton at C6. The downfield shift of this proton is characteristic of its position on an electron-deficient aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

  • Expected Signals:

    • Three signals in the aliphatic region for the three methyl carbons.

    • Five signals in the aromatic region corresponding to the five carbons of the pyridine ring. The carbons bearing the nitro group (C4) and attached to the N-oxide (C2, C6) will show characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Vibrational Bands:

    • N-O Stretching: A strong absorption band characteristic of the N-oxide functionality.

    • NO₂ Stretching: Two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group.

    • Aromatic C-H and C=C/C=N Stretching: Bands indicative of the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

  • Expected Data:

    • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of 182.18 g/mol .[1][2]

    • Fragmentation Pattern: Analysis of the fragment ions can provide further structural information.

Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers unambiguous proof. This technique provides a precise three-dimensional map of the atomic positions, bond lengths, and bond angles.[12]

The Crystallographic Workflow

The process of obtaining a crystal structure can be summarized in the following workflow:

Figure 1: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Step 1: Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Step 2: Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Step 3: Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Step 4: Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data.

  • Step 5: Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Expected Crystallographic Data

The crystal structure of this compound will provide precise measurements of:

  • Bond Lengths: The N-O bond of the N-oxide, the N-O bonds of the nitro group, and the C-C and C-N bonds within the pyridine ring.

  • Bond Angles: The angles between atoms, defining the geometry of the ring and its substituents.

  • Torsion Angles: These will describe the orientation of the nitro group relative to the plane of the pyridine ring.

  • Intermolecular Interactions: The crystal packing will reveal any significant hydrogen bonds or other non-covalent interactions that stabilize the crystal lattice.[13]

Integrated Data Analysis: The Final Picture

The true power of this multi-technique approach lies in the integration of all the data. The structural hypothesis generated from NMR, IR, and MS is rigorously tested and confirmed by the X-ray crystal structure. Any discrepancies would necessitate a re-evaluation of the spectroscopic data.

The logical relationship between these techniques for a comprehensive structure elucidation is illustrated below:

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation Synthesis Synthesis of Target Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Provides Sample IR IR Spectroscopy Synthesis->IR Provides Sample MS Mass Spectrometry Synthesis->MS Provides Sample Xray Single-Crystal X-ray Crystallography NMR->Xray Proposes Structure IR->Xray Proposes Structure MS->Xray Proposes Structure Final_Structure Elucidated Structure of This compound Xray->Final_Structure Confirms & Refines Structure

References

An In-depth Technical Guide to the Spectral Analysis of 4-Nitro-2,3,5-trimethylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral data for 4-Nitro-2,3,5-trimethylpyridine N-oxide, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Molecular Structure and Physicochemical Properties

4-Nitro-2,3,5-trimethylpyridine N-oxide is a substituted pyridine derivative with the chemical formula C₈H₁₀N₂O₃.[2][3] Its structure features a pyridine ring substituted with three methyl groups, a nitro group, and an N-oxide functionality. This unique combination of functional groups gives rise to a distinct spectral profile.

PropertyValueSource
CAS Number 86604-79-7[2][3][4]
Molecular Weight 182.18 g/mol [2][3]
Melting Point 73 °C[2]
Appearance Pale yellow solid[5]

Below is a diagram illustrating the molecular structure of 4-Nitro-2,3,5-trimethylpyridine N-oxide.

Caption: Molecular structure of 4-Nitro-2,3,5-trimethylpyridine N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of published experimental spectra for 4-Nitro-2,3,5-trimethylpyridine N-oxide, the following data is based on predictive models and analysis of closely related analogs.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Nitro-2,3,5-trimethylpyridine N-oxide in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic proton and the three methyl groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.2Singlet1HH-6The N-oxide group strongly deshields the adjacent proton at the C-6 position.
~2.6Singlet3HC-2 CH₃The methyl group at the C-2 position is deshielded by the adjacent N-oxide.
~2.4Singlet3HC-5 CH₃The methyl group at C-5 is in a relatively standard position for a methyl-substituted pyridine.
~2.3Singlet3HC-3 CH₃The methyl group at C-3 experiences less deshielding compared to the C-2 methyl.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~150C-4The carbon atom attached to the nitro group is significantly deshielded.
~141C-2The carbon adjacent to the N-oxide is deshielded.
~139C-6The other carbon adjacent to the N-oxide is also deshielded.
~135C-3Aromatic carbon with a methyl substituent.
~128C-5Aromatic carbon with a methyl substituent.
~18C-2 CH₃Typical chemical shift for a methyl group on an aromatic ring.
~16C-5 CH₃Typical chemical shift for a methyl group on an aromatic ring.
~14C-3 CH₃Typical chemical shift for a methyl group on an aromatic ring.
Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of 4-Nitro-2,3,5-trimethylpyridine N-oxide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Use a relaxation delay of 5 seconds to ensure quantitative data for quaternary carbons.

  • 2D NMR (COSY and HMBC): To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing proton-proton and proton-carbon correlations, respectively.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.5-0.7 mL CDCl3 add_tms Add TMS as internal standard dissolve->add_tms h1_nmr 1H NMR add_tms->h1_nmr c13_nmr 13C NMR add_tms->c13_nmr cosy 2D COSY h1_nmr->cosy ft Fourier Transform h1_nmr->ft hmbc 2D HMBC c13_nmr->hmbc c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Nitro-2,3,5-trimethylpyridine N-oxide is expected to show characteristic absorption bands for the nitro group, the N-oxide group, and the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
~1610MediumC=C stretching of the pyridine ring
~1520StrongAsymmetric NO₂ stretching
~1350StrongSymmetric NO₂ stretching
~1250StrongN-O stretching of the N-oxide
~850MediumC-N stretching of the nitro group
~3000-2850Weak-MediumC-H stretching of methyl groups
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 182.

  • Major Fragments:

    • [M-O]⁺ (m/z 166): Loss of an oxygen atom from the N-oxide is a common fragmentation pathway for pyridine N-oxides.

    • [M-NO₂]⁺ (m/z 136): Loss of the nitro group.

    • [M-O-CH₃]⁺ (m/z 151): Loss of a methyl group from the [M-O]⁺ fragment.

G M [M]+. m/z 182 M_O [M-O]+. m/z 166 M->M_O -O M_NO2 [M-NO2]+. m/z 136 M->M_NO2 -NO2 M_O_CH3 [M-O-CH3]+ m/z 151 M_O->M_O_CH3 -CH3

Caption: Proposed fragmentation pathway for 4-Nitro-2,3,5-trimethylpyridine N-oxide.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.

Conclusion

The spectral data of 4-Nitro-2,3,5-trimethylpyridine N-oxide, whether predicted or experimentally determined, provides a detailed fingerprint for its identification and characterization. A combined analysis of NMR, IR, and MS data allows for unambiguous confirmation of its structure and purity, which is critical for its application in pharmaceutical synthesis. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible spectral data for this and similar compounds.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 2,3,5-Trimethyl-4-nitropyridine 1-oxide (CAS No: 86604-79-7) is a key chemical intermediate whose utility is intrinsically linked to its well-defined molecular structure.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for confirming the identity and purity of such molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a mere presentation of data, this document delves into the theoretical underpinnings of the expected spectrum, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. It is designed to equip researchers with the expertise to interpret the spectrum of this compound and similar substituted pyridine N-oxides, ensuring scientific integrity in their work.

Theoretical Framework: Understanding Substituent Effects in Pyridine N-Oxides

The ¹H NMR spectrum of a substituted pyridine N-oxide is a rich tapestry of information woven from the electronic effects of its various functional groups. The N-oxide moiety, the nitro group, and the three methyl groups each exert a distinct influence on the electron density of the pyridine ring, thereby dictating the chemical shifts of the remaining aromatic proton and the methyl protons.

The N-oxide group generally shields the protons at the C-2 and C-4 positions and deshields the C-3 proton relative to the parent pyridine.[6] However, in this compound, the interplay of multiple substituents creates a more complex scenario. The nitro group at the C-4 position is a strong electron-withdrawing group, which significantly deshields adjacent protons. The methyl groups, being electron-donating, will have a shielding effect on the ring. The steric interactions between the substituents can also influence the planarity of the nitro group with the ring, modulating its electronic effect.[6]

Predicted ¹H NMR Spectrum of this compound

While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a highly accurate prediction can be made based on the analysis of closely related analogs, such as various methylated derivatives of 4-nitropyridine N-oxide.[6] The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) for the distinct proton environments in this compound, assuming a standard solvent like deuterochloroform (CDCl₃).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-68.0 - 8.2Singlet (s)1HThis sole aromatic proton is at the C-6 position, adjacent to the N-oxide group and a methyl group. It is expected to be the most downfield of the protons due to the influence of the N-oxide and the overall electron-poor nature of the ring.
2-CH₃2.4 - 2.6Singlet (s)3HThe methyl group at the C-2 position is adjacent to the N-oxide. Its chemical shift will be influenced by the N-oxide and the adjacent methyl group at C-3.
3-CH₃2.2 - 2.4Singlet (s)3HThis methyl group is situated between the C-2 methyl and the C-4 nitro group. Steric hindrance may cause some deviation in its expected chemical shift.
5-CH₃2.2 - 2.4Singlet (s)3HThe methyl group at C-5 is adjacent to the C-4 nitro group and the C-6 proton. Its chemical shift is expected to be similar to the 3-CH₃ group.

Note: The absence of adjacent protons for H-6 and the methyl groups results in singlet multiplicities for all signals.

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton environments.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent with TMS a->b c Transfer to NMR Tube b->c d Tune and Shim Spectrometer c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Calibrate to TMS h->i j Integrate Peaks i->j k Assign Signals to Protons j->k

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,3,5-trimethyl-4-nitropyridine 1-oxide. While direct experimental spectral data for this specific compound is not extensively published, this document establishes a robust framework for researchers, scientists, and drug development professionals to predict, acquire, and interpret the ¹³C NMR spectrum. By leveraging established principles of NMR spectroscopy and analyzing substituent effects of analogous compounds, this guide offers a predictive analysis of the chemical shifts. Furthermore, it outlines a detailed, self-validating experimental protocol for the acquisition and analysis of high-quality spectral data, ensuring both scientific integrity and practical utility.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a substituted pyridine N-oxide, a class of compounds with notable biological activities.[1] The precise arrangement of its methyl and nitro substituents on the pyridine N-oxide core dictates its chemical reactivity and potential applications, including as an impurity or intermediate in pharmaceutical synthesis.[2]

Unambiguous structural elucidation is paramount in chemical and pharmaceutical research. ¹³C NMR spectroscopy serves as a powerful, non-destructive technique for this purpose. It provides a detailed fingerprint of the carbon skeleton of a molecule, revealing information about the chemical environment of each carbon atom.[3] For a molecule like this compound, ¹³C NMR is indispensable for confirming the substitution pattern and understanding the electronic effects at play within the heteroaromatic ring.

Theoretical Foundations: Predicting the ¹³C NMR Spectrum

A precise prediction of the ¹³C NMR spectrum is crucial for efficient and accurate spectral assignment. This prediction is grounded in understanding the fundamental electronic effects of the N-oxide functionality and the substituent chemical shifts (SCS) of the methyl and nitro groups.

The Pyridine N-Oxide Core

The N-oxide group significantly alters the electronic distribution of the pyridine ring compared to its parent pyridine. The oxygen atom acts as a strong π-donor, increasing electron density at the C2 (ortho) and C4 (para) positions, while the nitrogen atom's positive charge inductively withdraws electron density. This results in a characteristic upfield shift (lower ppm) for the C2, C6, and C4 carbons and a downfield shift (higher ppm) for the C3 and C5 carbons relative to pyridine.[4]

Substituent Chemical Shift (SCS) Effects

The chemical shifts of the ring carbons in this compound are further modulated by the methyl and nitro groups.

  • Methyl Groups (CH₃): As electron-donating groups, methyl substituents typically cause a downfield shift at the carbon of substitution (ipso-effect) and shield the ortho and para carbons, causing an upfield shift.

  • Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. This leads to a significant deshielding (downfield shift) of the attached carbon (ipso-effect) and other carbons in conjugation, particularly the ortho and para positions.[1]

The interplay of these effects in the polysubstituted ring can be complex. For instance, steric hindrance between adjacent substituents, such as the methyl groups at C2 and C3, can influence the planarity and conjugation of the nitro group, thereby modulating its electronic influence.[1]

Predicted ¹³C NMR Chemical Shifts

Based on the principles outlined above and data from analogous compounds such as methylpyridines, nitropyridines, and their N-oxides, a predicted ¹³C NMR spectrum for this compound is presented below.[1][4][5] All shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2145 - 150Ipso-carbon bearing a methyl group, adjacent to the N-oxide. Expected to be significantly downfield.
C3130 - 135Ipso-carbon with a methyl group. Its chemical shift is influenced by the adjacent C2-methyl and C4-nitro groups.
C4148 - 153Ipso-carbon attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
C5128 - 133Ipso-carbon with a methyl group. Shielded relative to unsubstituted C5 in pyridine N-oxide due to the ortho methyl group.
C6138 - 142The only unsubstituted ring carbon. Expected to be downfield due to the influence of the N-oxide and the overall substitution pattern.
2-CH₃16 - 20Typical chemical shift for a methyl group on an aromatic ring, influenced by the adjacent N-oxide.
3-CH₃12 - 16Methyl group likely shielded by steric interaction with the 2-CH₃ group.
5-CH₃14 - 18A typical chemical shift for a methyl group on a pyridine ring.

Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible ¹³C NMR data.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Note that solvent choice can influence chemical shifts.

  • Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similar with proton decouplingStandard ¹³C acquisition with proton decoupling to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.
Acquisition Time (AQ) 2-3 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2-5 secondsAllows for sufficient relaxation of quaternary carbons, which have longer relaxation times. Crucial for accurate integration if desired (though not typical for ¹³C).
Number of Scans (NS) 1024 or higherThe ¹³C nucleus has low natural abundance, requiring a larger number of scans to achieve an adequate signal-to-noise ratio.
Spectral Width (SW) 200-250 ppmEncompasses the full range of expected ¹³C chemical shifts for organic molecules.
Temperature 298 K (25 °C)Standard operating temperature. Ensure it is stable throughout the experiment.

Data Analysis and Spectral Interpretation

Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition B->C D Fourier Transform C->D E Phase Correction D->E F Baseline Correction E->F G Peak Picking & Referencing F->G H Comparison with Predictions G->H I Final Assignment H->I

References

An In-depth Technical Guide to the Mass Spectrometric Analysis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide (C₈H₁₀N₂O₃, MW: 182.18 g/mol ).[1][2][3] Intended for researchers, analytical chemists, and drug development professionals, this document outlines optimal ionization strategies, high-resolution mass determination, and the predictable fragmentation pathways elucidated through tandem mass spectrometry (MS/MS). We delve into the causality behind experimental choices, presenting a robust analytical framework built on the foundational principles of N-oxide and nitroaromatic chemistry. The guide includes a detailed, field-proven experimental protocol and visual aids to facilitate both understanding and practical application.

Molecular Profile & Analytical Rationale

This compound is a heterocyclic compound featuring three key functional groups that dictate its behavior in a mass spectrometer: a basic pyridine ring, a labile N-oxide moiety, and an electron-withdrawing nitro group. Understanding the interplay of these groups is critical for selecting the appropriate analytical methodology and for accurate structural elucidation.

  • Chemical Formula: C₈H₁₀N₂O₃

  • Monoisotopic Mass: 182.0691 Da[3]

  • CAS Number: 86604-79-7[1][3]

The pyridine nitrogen provides a site for efficient protonation, making positive-mode Electrospray Ionization (ESI) an ideal choice for generating a strong signal for the precursor ion. The N-oxide and nitro groups are prone to characteristic neutral losses under collisional activation, providing a clear and predictable fragmentation pattern essential for unambiguous identification.

cluster_molecule This compound mol Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment M_H [M+H]⁺ m/z 183.0764 C₈H₁₁N₂O₃⁺ M_H_O [M+H-O]⁺ m/z 167.0815 C₈H₁₁N₂O₂⁺ M_H->M_H_O -16.0 Da (O) M_H_OH [M+H-OH]⁺ m/z 166.0737 C₈H₁₀N₂O₂⁺ M_H->M_H_OH -17.0 Da (OH) M_H_NO [M+H-NO]⁺ m/z 153.0811 C₈H₁₁N₂O₂⁺ M_H->M_H_NO -30.0 Da (NO) M_H_NO2 [M+H-NO₂]⁺ m/z 137.0835 C₈H₁₁NO⁺ M_H->M_H_NO2 -46.0 Da (NO₂) M_H_O_NO2 [M+H-O-NO₂]⁺ m/z 121.0859 C₈H₁₁N⁺ M_H_O->M_H_O_NO2 -46.0 Da (NO₂) Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Stock Prepare 1 mg/mL Stock in Methanol Working Dilute to 1 µg/mL with Mobile Phase A Stock->Working Inject Inject 5 µL Working->Inject Column C18 Column (e.g., 2.1x50 mm, 1.8 µm) Inject->Column Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Column->Gradient ESI Positive ESI Gradient->ESI MS1 MS1 Scan (m/z 100-300) ESI->MS1 Isolation Isolate m/z 183.08 MS1->Isolation CID CID Fragmentation (e.g., 20-40 eV) Isolation->CID MS2 MS2 Scan of Fragments CID->MS2

References

An In-depth Technical Guide to the Solubility of 2,3,5-Trimethyl-4-nitropyridine 1-oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-Trimethyl-4-nitropyridine 1-oxide, a key intermediate in the synthesis of pharmaceutical compounds such as omeprazole.[1][2] A deep understanding of its solubility in various organic solvents is critical for process optimization, purification, and formulation development. This document outlines the theoretical principles governing solubility, presents detailed experimental protocols for its determination, and discusses the application of theoretical models for solubility prediction. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Solubility in Pharmaceutical Synthesis

This compound (CAS No. 86604-79-7) is a crucial building block in the synthesis of proton pump inhibitors.[1][2] Its solubility profile directly impacts reaction kinetics, crystallization, and the purity of the final active pharmaceutical ingredient (API). Inadequate solubility can lead to challenges in reaction homogeneity, difficulties in purification, and reduced yields. Conversely, a well-characterized solubility profile enables the rational selection of solvents for synthesis, extraction, and crystallization, ensuring process efficiency and product quality.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₃[2][3]
Molecular Weight182.18 g/mol [2][3]
Melting Point73 - 78 °C[1][3]
AppearanceWhite to orange to green powder/crystal
Calculated Water Solubility4 g/L at 25 °C[1]

The presence of the N-oxide and nitro groups imparts a significant dipole moment to the molecule, suggesting moderate to good solubility in polar organic solvents. The three methyl groups contribute to its nonpolar character, which may allow for some solubility in less polar solvents.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility. A more quantitative approach involves considering the thermodynamics of the dissolution process, which can be described by the following equation:

ΔGsolution = ΔHsolution - TΔSsolution

Where:

  • ΔGsolution is the Gibbs free energy of solution (a negative value indicates a spontaneous process).

  • ΔHsolution is the enthalpy of solution (the energy required to break solute-solute and solvent-solvent interactions and form solute-solvent interactions).

  • T is the absolute temperature.

  • ΔSsolution is the entropy of solution (the change in randomness of the system).

For a solid dissolving in a liquid, solubility is also influenced by the crystal lattice energy of the solid and the solvation energy of the ions or molecules in the solvent.

In recent years, computational approaches have emerged as powerful tools for predicting solubility. Thermodynamic cycles combined with machine learning models can provide accurate solubility predictions across a range of solvents and temperatures.[4][5][6][7] These models often consider parameters such as the activity coefficient, enthalpy of fusion, and melting point.[4][7]

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section details robust and widely accepted methodologies for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Objective: To prepare a saturated solution of this compound in a selection of organic solvents and to quantify its concentration at a specified temperature.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess 2,3,5-Trimethyl-4- nitropyridine 1-oxide to solvent B Seal and place in a thermostatically controlled shaker A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow to settle C->D E Withdraw supernatant and filter through a 0.45 µm filter D->E F Quantify concentration using a validated analytical method E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To remove any remaining solid particles, filter the sample through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Analyze the concentration of the dissolved solid in the filtrate using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification Techniques

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds with a chromophore.[10]

Protocol:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration.[10]

  • Analyze the Sample: Dilute the filtered saturated solution to an absorbance value that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[11][12]

Protocol:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a graph of the peak area versus concentration.

  • Analyze the Sample: Inject a known volume of the filtered saturated solution into the HPLC system.

  • Calculate Concentration: Determine the peak area of the analyte in the sample chromatogram and use the calibration curve to calculate the concentration of the saturated solution.

Predicted Solubility Profile of this compound

While experimental data is paramount, a qualitative prediction of solubility can be inferred from the molecular structure and the solvents employed in its synthesis. The synthesis of related nitropyridine N-oxides often involves solvents such as chloroform and acetone.[13] Furthermore, intermediates in the synthesis of omeprazole, for which this compound is a precursor, have been studied for their solubility in solvents like ethanol, ethyl acetate, isopropanol, methanol, acetone, n-butanol, and n-propanol.[14][15][16]

Based on these considerations, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

SolventPolarity IndexPredicted SolubilityRationale
Polar Protic Solvents
Methanol5.1HighCapable of hydrogen bonding with the N-oxide and nitro groups.
Ethanol4.3HighSimilar to methanol, effective at solvating polar functional groups.
Isopropanol3.9ModerateIncreased nonpolar character compared to methanol and ethanol may slightly reduce solubility.
n-Butanol3.9ModerateFurther increased nonpolar character.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2Very HighHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Acetonitrile5.8HighPolar aprotic solvent capable of strong dipole-dipole interactions.
Acetone5.1HighGood general-purpose polar aprotic solvent.
Ethyl Acetate4.4ModerateIntermediate polarity, may be a good solvent for crystallization.
Nonpolar Solvents
Dichloromethane3.1Moderate to LowCan dissolve moderately polar compounds.
Chloroform4.1ModerateOften used in the synthesis of related compounds.[13]
Toluene2.4LowPrimarily nonpolar interactions.
Hexane0.1Very LowUnlikely to effectively solvate the polar functional groups of the molecule.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains to be extensively published, the methodologies and theoretical considerations presented herein offer a robust approach for researchers and process chemists. The provided protocols for the shake-flask method coupled with UV-Vis or HPLC analysis serve as a reliable means to generate precise solubility data. Such data is invaluable for the optimization of synthetic routes, purification strategies, and the overall efficiency of processes involving this important pharmaceutical intermediate. Future work should focus on the experimental validation of the predicted solubility profile across a range of temperatures to build a comprehensive solubility database for this compound.

References

2,3,5-Trimethyl-4-nitropyridine 1-oxide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,5-Trimethyl-4-nitropyridine 1-oxide: Synthesis, Properties, and Reactivity

Introduction

Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, rendering the ring system more electron-deficient and activating it towards certain transformations. This guide focuses on a specific, yet illustrative, member of this family: this compound. While not as extensively studied as some other derivatives, its structure presents a unique interplay of activating and deactivating groups, making it a valuable subject for understanding the nuanced reactivity of substituted pyridine N-oxides.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound. The information presented herein is a synthesis of established principles of pyridine N-oxide chemistry and data from closely related analogs, providing a robust framework for those looking to work with this or similar compounds.

Synthesis of this compound

The synthesis of this compound is best approached through a two-step sequence starting from the corresponding pyridine derivative, 2,3,5-collidine. This method involves an initial N-oxidation followed by a regioselective nitration.

Step 1: N-Oxidation of 2,3,5-Collidine

The first step is the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide. This is a common transformation for which several reagents can be employed. A widely used and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

Experimental Protocol: N-Oxidation of 2,3,5-Collidine

  • Dissolution: Dissolve 2,3,5-collidine in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled solution of the pyridine. The reaction is exothermic, and slow addition is crucial to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,5-trimethylpyridine 1-oxide. Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Peroxy Acids: These are chosen for their ability to deliver an oxygen atom to the electron-rich nitrogen of the pyridine ring.

  • Controlled Temperature: The N-oxidation is exothermic, and maintaining a low temperature prevents potential side reactions and ensures the stability of the peroxy acid.

Step 2: Nitration of 2,3,5-Trimethylpyridine 1-oxide

The presence of the N-oxide group activates the 4-position of the pyridine ring towards electrophilic substitution. This is due to a resonance effect where the N-oxide oxygen can donate electron density to the ring, particularly at the 2- and 4-positions. However, the N-oxide group also exerts an inductive electron-withdrawing effect. For nitration, a mixture of nitric acid and sulfuric acid is the classic reagent.

Experimental Protocol: Nitration of 2,3,5-Trimethylpyridine 1-oxide

  • Acid Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Substrate Addition: Slowly add the 2,3,5-trimethylpyridine 1-oxide to the cold nitrating mixture with vigorous stirring.

  • Heating: After the addition is complete, the reaction mixture is typically heated to facilitate the nitration. The optimal temperature and reaction time should be determined empirically, but temperatures in the range of 60-100 °C are common for the nitration of pyridine N-oxides.

  • Quenching: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • Neutralization and Extraction: The acidic solution is then neutralized with a base, such as sodium carbonate or ammonium hydroxide, until it is basic. The product is then extracted with a suitable organic solvent like ethyl acetate or chloroform.

  • Purification: The combined organic extracts are dried and concentrated to give the crude product, which can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Nitrating Mixture: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO2+), which is necessary to overcome the electron-deficient nature of the pyridine ring, even with the activating N-oxide group.

  • Regioselectivity: The nitration occurs at the 4-position due to the directing effect of the N-oxide group and the steric hindrance from the methyl groups at the 2- and 3-positions.

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration Collidine 2,3,5-Collidine N_Oxide 2,3,5-Trimethylpyridine 1-oxide Collidine->N_Oxide Oxidation Collidine->N_Oxide Reagent1 m-CPBA Solvent1 DCM Final_Product This compound N_Oxide->Final_Product Nitration N_Oxide->Final_Product Reagent2 HNO3/H2SO4

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Spectroscopic Characterization

Predicted Physicochemical Properties

PropertyPredicted Value/Observation
Appearance Likely a pale yellow to yellow crystalline solid.
Melting Point Expected to be a relatively high-melting solid due to its polarity and molecular weight.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in nonpolar solvents and water.
Polarity A highly polar molecule due to the presence of the N-oxide and nitro groups.

Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic Proton: A single singlet for the proton at the 6-position, expected to be downfield due to the deshielding effects of the N-oxide and nitro groups.- Methyl Protons: Three distinct singlets for the methyl groups at the 2-, 3-, and 5-positions. The methyl group at the 2-position is expected to be the most downfield due to its proximity to the N-oxide.
¹³C NMR - Aromatic Carbons: Six distinct signals for the pyridine ring carbons. The carbon at the 4-position bearing the nitro group will be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) will also be downfield.- Methyl Carbons: Three distinct signals for the methyl carbons.
IR Spectroscopy - N-O Stretch (N-oxide): A characteristic strong absorption band in the region of 1200-1300 cm⁻¹.- N-O Stretch (Nitro): Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Mass Spectrometry - Molecular Ion Peak (M+): A clear molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups. The nitro group at the 4-position, activated by the N-oxide, is a key site for nucleophilic aromatic substitution. The N-oxide itself can be deoxygenated, and the nitro group can be reduced.

Nucleophilic Aromatic Substitution (SNAAr)

The 4-nitro group is an excellent leaving group in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of both the nitro group and the N-oxide stabilizes the Meisenheimer complex intermediate, facilitating the substitution.

Potential Reactions:

  • Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can replace the nitro group with an alkoxy or hydroxyl group.

  • Amination: Reaction with amines can introduce an amino group at the 4-position.

  • Halogenation: Reaction with halide sources can lead to the corresponding 4-halo derivative.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 4-Substituted Product Intermediate->Product - NO₂⁻ Leaving_Group NO₂⁻

Caption: Generalized mechanism for SNAr at the 4-position.

Reduction of the Nitro Group and N-oxide

Both the nitro group and the N-oxide can be reduced under various conditions.

  • Selective Nitro Group Reduction: Catalytic hydrogenation using specific catalysts (e.g., Pd/C) under controlled conditions can selectively reduce the nitro group to an amino group, yielding 4-amino-2,3,5-trimethylpyridine 1-oxide. This amino derivative is a valuable building block for further functionalization.

  • Selective N-oxide Deoxygenation: Reagents like PCl₃ or PPh₃ can selectively remove the oxygen from the N-oxide, leaving the nitro group intact.

  • Simultaneous Reduction: Stronger reducing agents, such as sodium dithionite or catalytic hydrogenation under more forcing conditions, can potentially reduce both functionalities.

Potential Applications in Drug Development

Substituted pyridine N-oxides are known to exhibit a wide range of biological activities. The this compound scaffold, and its derivatives obtained through the reactions described above, could be explored for:

  • Anticancer Agents: The nitropyridine moiety is found in some anticancer compounds.

  • Antimicrobial Agents: Pyridine N-oxides have shown promise as antibacterial and antifungal agents.

  • Enzyme Inhibitors: The diverse functionalities that can be introduced onto this scaffold make it a candidate for designing specific enzyme inhibitors.

Conclusion

This compound, while not a widely commercialized compound, serves as an excellent model for understanding the rich chemistry of polysubstituted pyridine N-oxides. Its synthesis is achievable through a logical sequence of N-oxidation and regioselective nitration. Its reactivity is dominated by the highly activated 4-position, making it a potentially valuable intermediate for the synthesis of more complex heterocyclic systems. For researchers in organic synthesis and medicinal chemistry, this molecule offers a versatile platform for exploring new reactions and developing novel bioactive compounds. The principles and protocols outlined in this guide provide a solid foundation for further investigation into this and related chemical entities.

Methodological & Application

Synthesis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Introduction

This compound is a key chemical intermediate, notably in the synthesis of proton pump inhibitors such as omeprazole.[1] Its synthesis is a well-established, two-step process that provides a classic example of electrophilic substitution on an activated heterocyclic ring. Direct nitration of the parent pyridine, 2,3,5-collidine, is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles.[2] The strategic conversion to the N-oxide derivative circumvents this issue. The N-oxide group activates the pyridine ring, particularly at the 4-position, facilitating a regioselective nitration under manageable conditions.[2][3]

This guide provides a detailed, field-proven protocol for the synthesis of this compound, beginning with the oxidation of 2,3,5-trimethylpyridine (2,3,5-collidine). It explains the causality behind the experimental choices and offers a self-validating system for researchers in organic synthesis and drug development.

Part 1: Synthesis of 2,3,5-Trimethylpyridine 1-oxide (Precursor)

The initial step involves the N-oxidation of the starting material, 2,3,5-trimethylpyridine. This transformation is crucial as it electronically modifies the pyridine ring. The N-O bond acts as an electron-donating group through resonance, increasing the electron density at the C4 position and making it susceptible to electrophilic attack by the nitronium ion in the subsequent step.[3][4] Hydrogen peroxide in acetic acid is a common and effective oxidizing system for this purpose.[5][6]

Experimental Protocol: N-Oxidation

This protocol is adapted from established industrial procedures.[5][7]

Materials:

  • 2,3,5-Trimethylpyridine (2,3,5-Collidine)

  • Acetic Acid (glacial)

  • Hydrogen Peroxide (35% solution)

  • Sodium Hydroxide (10M solution)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2,3,5-trimethylpyridine (10.9 kg, 89.2 moles) and acetic acid (30 liters).[5]

  • Initial Heating: Raise the temperature of the mixture to 60°C.[7]

  • First H₂O₂ Addition: Carefully add 35% hydrogen peroxide solution (3122 ml, 35.67 moles) dropwise over 1 hour, ensuring the temperature is maintained.[5][7]

  • Reaction Progression: After the addition is complete, raise the temperature to 90°C and stir the reaction mixture overnight.[5]

  • Second H₂O₂ Addition: Cool the mixture to 40°C and add an additional portion of 35% hydrogen peroxide solution (936 ml, 10.7 moles) over 1 hour.[5][7]

  • Final Reaction: Raise the temperature back to 90°C and stir for another 3 hours. Allow the mixture to stand overnight without heating.[5]

  • Work-up:

    • Distill off the excess acetic acid under vacuum.[5]

    • Cool the residue and carefully neutralize it by adding 10M NaOH until the pH reaches 10.[5]

    • Add dichloromethane (10 liters) and stir vigorously. Separate the organic (CH₂Cl₂) phase.[5]

    • Extract the aqueous phase twice more with 10-liter portions of dichloromethane.[5]

    • Combine all organic phases, dry over anhydrous MgSO₄, and filter.[5]

  • Isolation: Evaporate the solvent from the filtrate to yield the product, 2,3,5-trimethylpyridine 1-oxide.[5]

Quantitative Data Summary: N-Oxidation
ReagentMolesQuantityPurity
2,3,5-Trimethylpyridine89.210.9 kg~99%
Acetic Acid-30 LGlacial
Hydrogen Peroxide (35%)46.37 (total)4058 mL (total)35%
Product
2,3,5-Trimethylpyridine 1-oxide~83.8 (calc.)~11.9 kg (94% purity)94%[5]

Synthesis Workflow: Overall Process

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration A 2,3,5-Trimethylpyridine C Heat (90°C) A->C B H₂O₂ / Acetic Acid B->C D Work-up (Neutralization, Extraction) C->D E 2,3,5-Trimethylpyridine 1-oxide D->E G Heat (90°C) E->G Precursor F Conc. H₂SO₄ / HNO₃ F->G H Work-up (pH Adjustment, Extraction) G->H I This compound H->I G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack HNO₃ HNO₃ NO₂⁺ NO₂⁺ (Nitronium ion) HNO₃->NO₂⁺ + 2 H₂SO₄ H₂SO₄ H₂SO₄ H₂O H₂O HSO₄⁻ HSO₄⁻ N_Oxide 2,3,5-Trimethylpyridine 1-oxide Intermediate Sigma Complex (Resonance Stabilized) N_Oxide->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

References

Application Note: A Streamlined, High-Yield "One-Pot" Laboratory-Scale Synthesis of 4-Nitro-2,3,5-trimethylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-tested guide for the laboratory-scale synthesis of 4-Nitro-2,3,5-trimethylpyridine N-oxide, a critical intermediate in pharmaceutical manufacturing.[1][2] We present an optimized "one-pot" methodology that proceeds from 2,3,5-trimethylpyridine through N-oxidation and subsequent nitration without the need for intermediate isolation, thereby simplifying the operational workflow and enhancing overall efficiency.[3] This protocol emphasizes mechanistic understanding, robust in-process controls for self-validation, and stringent safety procedures to ensure both high yield (approximately 95%) and purity (≥98%), as well as operator safety.[3]

Scientific Foundation and Rationale

The synthesis of 4-Nitro-2,3,5-trimethylpyridine N-oxide is a classic two-stage transformation of the parent heterocycle, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).

Stage 1: N-Oxidation The initial step involves the oxidation of the sterically accessible nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen acts as a nucleophile, attacking an oxygen-donating species. In this protocol, hydrogen peroxide in an acetic acid medium is the chosen oxidant system.[1][4] Acetic acid serves not only as a solvent but also protonates the pyridine nitrogen, activating it towards oxidation.

Stage 2: Electrophilic Aromatic Nitration The introduction of the N-oxide functionality is strategically crucial. Unlike the parent pyridine ring, which is deactivated towards electrophilic substitution, the N-oxide group is an activating group. It increases the electron density of the ring, particularly at the 4-position (para), through resonance stabilization. This activation facilitates the subsequent electrophilic nitration.

The nitrating agent is the highly reactive nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and concentrated sulfuric acid.[1][5] Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the powerful electrophile, which then attacks the 4-position of the N-oxide ring. This protocol has been optimized for a reaction temperature of 80°C over 6 hours to achieve maximal conversion.[3]

The "one-pot" approach detailed here leverages the compatibility of the reaction media, allowing the nitration to be performed directly on the crude N-oxide intermediate without a separate work-up and purification step, significantly improving time and resource efficiency.[3]

Process Workflow and Visualization

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow Start Starting Material: 2,3,5-Trimethylpyridine Oxidation Step 1: N-Oxidation Reagents: 30% H₂O₂, Acetic Acid Temp: ~90°C Start->Oxidation Charge Reactor Intermediate Intermediate (in-situ): 2,3,5-Trimethylpyridine N-oxide Oxidation->Intermediate Reaction Nitration Step 2: Nitration Reagents: 65% HNO₃, H₂SO₄ Temp: 80°C, 6h Intermediate->Nitration Direct Addition (One-Pot) Workup Step 3: Work-up - Quench with ice - Neutralize (NaOH/Na₂CO₃) - Extract (Dichloromethane) Nitration->Workup Reaction Complete Purification Step 4: Purification - Dry organic phase (MgSO₄) - Solvent removal (Rotovap) - Recrystallization Workup->Purification Product Final Product: 4-Nitro-2,3,5-trimethylpyridine N-oxide Purification->Product Analysis Step 5: Quality Control - HPLC (Purity) - NMR, IR, MS (Identity) - Melting Point Product->Analysis

Caption: One-pot synthesis workflow for 4-Nitro-2,3,5-trimethylpyridine N-oxide.

Detailed Experimental Protocol

3.1 Materials and Equipment

Reagents & Materials Grade Equipment
2,3,5-TrimethylpyridineReagent, ≥98%500 mL Three-neck round-bottom flask
Acetic AcidGlacialMagnetic stirrer with heating plate
Hydrogen Peroxide30% (w/w) aq. solutionHeating mantle
Nitric Acid65% (w/w) aq. solutionReflux condenser with gas outlet adapter
Sulfuric AcidConcentrated, 98%100 mL Dropping funnel
Sodium Hydroxide (or Na₂CO₃)Pellets (or Anhydrous)Internal thermometer
Dichloromethane (DCM)ACS GradeIce bath
Anhydrous Magnesium SulfateGranularLarge beaker (2 L) for quenching
Deionized WaterSeparatory funnel, Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)Recrystallization dish, Buchner funnel

3.2 Step-by-Step Synthesis Procedure

Step 1: N-Oxidation

  • Set up the three-neck flask with a magnetic stirrer, reflux condenser, and internal thermometer. Ensure the setup is in a certified chemical fume hood.

  • Charge the flask with 2,3,5-trimethylpyridine (e.g., 0.1 mol, 12.12 g) and glacial acetic acid (e.g., 35 mL).[4]

  • Begin stirring and heat the mixture to 60°C.[6]

  • Using the dropping funnel, add 30% hydrogen peroxide (e.g., 0.12 mol, 13.6 g or ~12.2 mL) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 70°C.

  • After the addition is complete, slowly raise the temperature to 90°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[4][6]

Step 2: Nitration

  • Remove the heating mantle and allow the reaction mixture to cool to approximately 40°C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (e.g., 20 mL) to 65% nitric acid (e.g., 25 mL) while cooling in an ice bath. Caution: Highly exothermic and corrosive.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred N-oxide solution from Step 1. Maintain the internal temperature below 50°C during the addition using an ice bath if necessary.[6]

  • Once the addition is complete, replace the ice bath with a heating mantle and heat the reaction mixture to 80°C. Stir at this temperature for 6 hours.[3] Monitor the reaction progress by TLC.

Step 3: Work-up and Isolation

  • After 6 hours, cool the reaction mixture to room temperature.

  • In a large beaker, prepare a mixture of crushed ice (approx. 200 g).

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[5]

  • Carefully neutralize the acidic solution to a pH of 7-8 by the portion-wise addition of a saturated sodium carbonate solution or concentrated sodium hydroxide solution. Caution: Vigorous gas evolution (CO₂) and foaming will occur. Perform this step slowly. [5][6]

  • A light-yellow solid should precipitate. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Transfer the entire mixture to a separatory funnel and extract three times with dichloromethane (3 x 75 mL).[6]

  • Combine the organic layers.

Step 4: Purification

  • Dry the combined dichloromethane extracts over anhydrous magnesium sulfate.[6]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.[7]

  • Recrystallize the crude solid from a suitable solvent system, such as acetone or an ethanol/water mixture, to obtain pure, light-yellow crystals of 4-Nitro-2,3,5-trimethylpyridine N-oxide.[5]

  • Dry the crystals under vacuum.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₈H₁₀N₂O₃[8][9]
Molecular Weight 182.18 g/mol [8][9]
Appearance Light-yellow crystalline solid[7]
Melting Point 73°C[8]
Optimal Nitration Temp. 80°C[3]
Optimal Nitration Time 6 hours[3]
Expected Yield ~95%[3]
Expected Purity (HPLC) ≥98%[3]

Trustworthiness: Validation and Characterization

To ensure the integrity of the synthesis, a multi-point validation approach is mandatory.

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) should be used to monitor the reaction's progress at each stage. A suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexane) will show the disappearance of the starting 2,3,5-trimethylpyridine spot and the appearance of the N-oxide intermediate, followed by its conversion to the final, more polar, nitro product.

  • Identity Confirmation: The structure of the final, purified product must be unequivocally confirmed.

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, confirming the substitution pattern on the pyridine ring.[3][10]

    • Mass Spectrometry (MS): Confirms the correct molecular weight (m/z = 182.18).[8][10]

    • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-O stretch and the symmetric/asymmetric stretches of the NO₂ group.[3]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product, which should be ≥98%.[3][7]

    • Melting Point Analysis: A sharp melting point consistent with the literature value (73°C) is a strong indicator of high purity.[8]

Mandatory Safety Protocols

This synthesis involves hazardous materials and exothermic reactions. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

  • Ventilation: All steps must be performed within a properly functioning chemical fume hood to avoid inhalation of corrosive vapors and toxic nitrogen oxides (NOx) generated during nitration and neutralization.[5][13]

  • Reagent Handling:

    • Acids (H₂SO₄, HNO₃): Are severely corrosive. Always add acid to water (or, in this case, the more concentrated acid to the less concentrated one or solution) slowly and with cooling.[5]

    • Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with flammable materials.

    • Nitrating Mixture: Extremely corrosive and a powerful oxidizing agent. Prepare it immediately before use and handle with extreme caution.

  • Thermal Hazards: The nitration step is highly exothermic. Maintain strict control over the rate of addition and reaction temperature to prevent a runaway reaction. Always have an ice bath readily available for emergency cooling.

  • Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.[13] Acidic and basic aqueous waste streams must be neutralized before disposal. Organic waste containing dichloromethane should be collected in a designated halogenated waste container.

References

Nitration of 2,3,5-trimethylpyridine N-oxide procedure

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Detailed Guide to the Synthesis of 2,3,5-Trimethyl-4-nitropyridine N-oxide via Electrophilic Nitration

Abstract: This document provides a comprehensive protocol for the laboratory-scale synthesis of 2,3,5-trimethyl-4-nitropyridine N-oxide, a key intermediate in the pharmaceutical industry.[1][2] The guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety precautions, and discusses methods for product characterization. The protocol is designed for researchers, chemists, and drug development professionals requiring a robust and well-understood method for preparing this compound.

Introduction and Scientific Background

The nitration of pyridine derivatives is a cornerstone of heterocyclic chemistry, enabling the introduction of a nitro group that serves as a versatile handle for further functionalization. However, the pyridine ring itself is electron-deficient and highly resistant to standard electrophilic aromatic substitution reactions like nitration. The direct nitration of pyridine requires harsh conditions and typically results in poor yields.

A widely adopted and highly effective strategy to overcome this challenge is through the N-oxide derivative. The oxygen atom of the pyridine N-oxide can donate electron density into the aromatic ring via resonance, thereby activating it towards electrophilic attack.[3] This activation is highly regioselective, directing the incoming electrophile predominantly to the 4-position (para to the N-oxide).[4][5] This application note details the specific procedure for the nitration of 2,3,5-trimethylpyridine N-oxide (also known as 2,3,5-collidine N-oxide[6]), a critical step in the synthesis of proton pump inhibitors like omeprazole.[7]

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution pathway. The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The electron-rich 4-position of the 2,3,5-trimethylpyridine N-oxide ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (such as water or the bisulfate ion) abstracts a proton from the C4 carbon, restoring aromaticity and yielding the final product, 2,3,5-trimethyl-4-nitropyridine N-oxide.[3]

Reaction_Mechanism cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack and Substitution HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O + HSO₄⁻ HSO4 HSO₄⁻ H2O H₂O StartMat 2,3,5-Trimethylpyridine N-oxide SigmaComplex Resonance-Stabilized Sigma Complex StartMat->SigmaComplex + NO₂⁺ Product 2,3,5-Trimethyl-4-nitropyridine N-oxide SigmaComplex->Product - H⁺ H_ion H⁺ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification NitratingAcid 1. Prepare Nitrating Acid (HNO₃ + H₂SO₄) Addition 3. Add Nitrating Acid at 90°C NitratingAcid->Addition StartSol 2. Prepare Starting Solution (Substrate in H₂SO₄) StartSol->Addition Stir 4. Stir at 90°C for 1.5 hours Addition->Stir Cool 5. Cool to 30°C Stir->Cool Neutralize 6. Neutralize with NaOH (<40°C) Cool->Neutralize Extract 7. Extract with CH₂Cl₂ Neutralize->Extract SolventSwap 8. Solvent Swap to Toluene Extract->SolventSwap Evaporate 9. Evaporate to Yield Crude Product SolventSwap->Evaporate

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of Omeprazole Utilizing 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Omeprazole, a cornerstone proton pump inhibitor (PPI), is a multi-step synthetic endeavor that has been extensively refined to enhance yield and purity.[1] This document provides a comprehensive technical guide on a robust synthetic pathway that utilizes 2,3,5-Trimethyl-4-nitropyridine 1-oxide as a key intermediate. We will delve into the strategic rationale behind each synthetic transformation, provide detailed, field-tested protocols, and offer insights into process optimization and troubleshooting. The narrative is structured to not only guide the practitioner but also to illuminate the underlying chemical principles that govern the synthesis of this vital pharmaceutical agent.

Introduction: The Strategic Role of the Pyridine Moiety

Omeprazole's chemical architecture consists of a substituted benzimidazole core linked to a pyridine moiety via a methylsulfinyl bridge.[2] The efficacy of the final drug is critically dependent on the precise arrangement of substituents on both heterocyclic systems. The synthesis is therefore a convergent process where the two key fragments are prepared separately and then coupled.

This guide focuses on the synthesis of the crucial pyridine fragment, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, starting from 2,3,5-trimethylpyridine. The introduction of the N-oxide functionality is a pivotal strategic decision. It deactivates the pyridine ring towards oxidation while simultaneously activating the 4-position for electrophilic nitration, a necessary step to introduce the eventual 4-methoxy group. This pathway offers a controlled and scalable method for constructing the highly substituted pyridine building block.

Overall Synthetic Workflow

The synthesis can be logically segmented into three major phases: 1) Formation and nitration of the pyridine N-oxide intermediate; 2) Functional group interconversion to install the required methoxy and chloromethyl groups; and 3) Coupling with the benzimidazole core and final oxidation to yield omeprazole.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Pyridine Functionalization cluster_2 Phase 3: Coupling & Final Product A 2,3,5-Trimethylpyridine B 2,3,5-Trimethylpyridine 1-oxide A->B N-Oxidation C This compound B->C Nitration D 2-Acetoxymethyl-3,5-dimethyl- 4-nitropyridine C->D Rearrangement E 2-Hydroxymethyl-3,5-dimethyl- 4-nitropyridine D->E Hydrolysis F 2-Chloromethyl-3,5-dimethyl- 4-nitropyridine E->F Chlorination G 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine F->G Methoxylation H Sulfide Intermediate (Pyrmetazole) G->H Coupling Reaction I Omeprazole H->I Oxidation

Caption: High-level workflow for the synthesis of omeprazole.

Phase 1: Synthesis of this compound

This initial phase establishes the foundational pyridine intermediate with the necessary nitro group at the 4-position.

Principle of the Reaction

The synthesis begins with the N-oxidation of 2,3,5-trimethylpyridine. This is a critical step for two reasons:

  • Activation: The N-oxide group is an activating group that facilitates electrophilic substitution on the pyridine ring, particularly at the 4-position.

  • Directing Effect: It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.

The subsequent nitration is performed using a strong nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion required for the reaction.

Detailed Experimental Protocol

Protocol 1: N-Oxidation of 2,3,5-Trimethylpyridine [3]

  • Setup: To a suitable reaction vessel, add 2,3,5-trimethylpyridine (1.0 eq) and acetic acid (approx. 2.75 L per kg of pyridine).

  • Heating: Raise the temperature of the mixture to 90°C with stirring.

  • Oxidant Addition: Cool the mixture to 60°C. Slowly add 35% hydrogen peroxide (H₂O₂) (approx. 0.4 eq) over 1 hour, ensuring the temperature is controlled.

  • Reaction: Raise the temperature back to 90°C and stir overnight.

  • Completion & Work-up: After cooling, add an additional portion of H₂O₂ (approx. 0.12 eq) and heat at 90°C for another 3 hours to ensure complete conversion. Distill off excess acetic acid under vacuum.

  • Extraction: To the residue, add 10M sodium hydroxide (NaOH) until the pH reaches ~10. Extract the aqueous phase three times with dichloromethane (CH₂Cl₂).

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield 2,3,5-trimethylpyridine 1-oxide.

Protocol 2: Nitration to form this compound [3]

  • Setup: In a large reaction vessel, dissolve 2,3,5-trimethylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (H₂SO₄) (approx. 0.8 L per kg of N-oxide).

  • Nitrating Agent: Prepare a nitration solution of concentrated H₂SO₄ and 65% nitric acid (HNO₃).

  • Reaction: Heat the N-oxide solution to 90°C. Add the nitration solution dropwise over 1 hour, maintaining the temperature at 90°C.

  • Stirring: Stir the solution at 90°C for an additional 1.5 hours.

  • Quenching & Neutralization: Cool the reaction mixture to 30°C. Carefully neutralize by adding 10M NaOH, keeping the temperature below 40°C with external cooling.

  • Isolation: The product, this compound, will precipitate from the neutralized solution and can be collected by filtration.

Phase 2: Functionalization of the Pyridine Ring

This phase involves a series of transformations to convert the intermediate from Phase 1 into the activated pyridine fragment ready for coupling.

Causality of Experimental Choices

The conversion of this compound to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is a multi-step sequence where the order of operations is critical.

  • Rearrangement: The N-oxide is rearranged, typically using acetic anhydride. This reaction selectively functionalizes one of the adjacent methyl groups (at C2 or C6), converting it to an acetoxymethyl group.[4] This step is crucial for creating a leaving group on the methyl carbon for subsequent chlorination.

  • Hydrolysis: The acetoxymethyl group is hydrolyzed to a hydroxymethyl group, which is a direct precursor to the chloromethyl group.

  • Chlorination: The hydroxymethyl group is converted to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂). This creates the electrophilic site needed for the coupling reaction.[4]

  • Methoxylation: The 4-nitro group is displaced by a methoxy group via nucleophilic aromatic substitution. This reaction is typically performed with sodium methoxide. Performing this step after creating the chloromethyl group avoids potential side reactions.

G A 2,3,5-Trimethyl- 4-nitropyridine 1-oxide B Rearrangement (Acetic Anhydride) A->B C 2-Acetoxymethyl- 3,5-dimethyl-4-nitropyridine B->C D Base Hydrolysis C->D E 2-Hydroxymethyl- 3,5-dimethyl-4-nitropyridine D->E F Chlorination (e.g., SOCl₂) E->F G 2-Chloromethyl- 3,5-dimethyl-4-nitropyridine F->G H Methoxylation (NaOMe/MeOH) G->H I 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine H->I

Caption: Logical flow for the functionalization of the pyridine core.

Detailed Experimental Protocols

Protocol 3: Rearrangement and Chlorination [4][5]

  • Acetoxylation: Heat acetic anhydride (approx. 4.0 eq) to 60°C. Add a solution of 4-nitro-2,3,5-trimethyl pyridine 1-oxide (1.0 eq) in acetic acid. Heat the mixture to 110°C and maintain for 30 minutes.

  • Solvent Removal: Distill off excess acetic anhydride and acetic acid under reduced pressure.

  • Hydrolysis & Chlorination (Alternative Route): An alternative, more direct process involves converting the rearranged intermediate directly. The crude 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine is hydrolyzed using a base, and the resulting 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine is then chlorinated with a suitable agent like thionyl chloride at 0-15°C to yield 2-chloromethyl-3,5-dimethyl-4-nitropyridine.[4]

Protocol 4: Methoxylation [5]

  • Setup: The intermediate 2-chloromethyl-3,5-dimethyl-4-nitropyridine is reacted with sodium methoxide in methanol.

  • Catalysis: The reaction can be catalyzed by the addition of anhydrous zinc chloride or magnesium chloride.

  • Reaction: The mixture is heated, preferably to the reflux temperature of methanol, until the substitution of the nitro group is complete.

  • Isolation: Standard aqueous work-up and extraction with an organic solvent yields the target molecule, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.

Phase 3: Omeprazole Synthesis and Purification

The final phase involves coupling the functionalized pyridine with the benzimidazole core, followed by a controlled oxidation.

Principle of the Reaction
  • Coupling: The process is a classic nucleophilic substitution (Sₙ2) reaction. The sulfur atom of 2-mercapto-5-methoxybenzimidazole is deprotonated by a base (e.g., NaOH) to form a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride and forming a thioether (sulfide) linkage.[1] This intermediate is often referred to as pyrmetazole.

  • Oxidation: The final step is the selective oxidation of the sulfide intermediate to a sulfoxide. This is the most critical step in determining the purity of the final product. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA).[2] Careful control of stoichiometry and temperature is essential to prevent over-oxidation to the corresponding sulfone, a common impurity.[2][6]

Detailed Experimental Protocols

Protocol 5: Synthesis of the Sulfide Intermediate [1][7]

  • Thiolate Formation: In a reaction vessel, dissolve sodium hydroxide (1.3 eq) in ethanol with heating (70-90°C). Add 2-mercapto-5-methoxybenzimidazole (1.0 eq) and reflux until it dissolves completely.

  • Cooling: Cool the reaction mixture to below 10°C.

  • Addition: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 eq) in water.

  • Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • Precipitation: Cool the mixture to 10°C, add a larger volume of water, and stir for 12 hours to ensure complete precipitation.

  • Isolation: Collect the precipitated white solid by suction filtration and dry to obtain the sulfide intermediate.

Protocol 6: Oxidation to Omeprazole

  • Dissolution: Dissolve the sulfide intermediate from Protocol 5 in a suitable solvent, such as dichloromethane.

  • Cooling: Cool the solution to a low temperature (e.g., -20°C to 0°C) to control the exothermicity of the oxidation and minimize side reactions.

  • Oxidant Addition: Slowly add a solution of m-CPBA (1.0-1.1 eq) in the same solvent. Monitor the reaction progress closely using TLC or HPLC.

  • Quenching: Once the starting material is consumed, quench the reaction promptly to prevent over-oxidation.[6]

  • Work-up & Purification: The organic layer is typically washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a brine wash.[1] The crude omeprazole can be purified by recrystallization, often from a methanol-water or dichloromethane-diethyl ether solvent system.[1][2][6]

Quantitative Data Summary

StepProductTypical YieldKey Considerations
N-Oxidation 2,3,5-Trimethylpyridine 1-oxide>90%Ensure complete reaction to avoid separation challenges.
Nitration This compoundHighCareful temperature control during addition of nitrating mix.
Coupling Sulfide Intermediate (Pyrmetazole)~96%[7]Precise temperature control and slow addition are key.
Oxidation Omeprazole (Crude)>80%Stoichiometry of m-CPBA is critical to avoid sulfone impurity.
Purification Omeprazole (Pure)VariablepH adjustment during crystallization is crucial.[6]

Troubleshooting & Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Nitration Incomplete N-oxidation; Insufficiently strong nitrating conditions.Confirm purity of starting N-oxide. Ensure proper ratio and concentration of H₂SO₄/HNO₃.
Formation of Sulfone Impurity Excess oxidizing agent; High reaction temperature.Use stoichiometric amounts of m-CPBA.[6] Perform oxidation at low temperatures (-20°C to 0°C) and monitor closely.[6]
Difficulty in Crystallization Improper solvent system; Presence of impurities.Use a methanol-water mixture and adjust pH to ~9.0 with acetic acid to induce precipitation.[6] Perform a preliminary wash or charcoal treatment.[6]
Colored Impurities Degradation of intermediates or final product.Protect reaction mixtures from light.[6] Use activated carbon or macroporous resin for decolorization.[6]

References

Application Note: A Detailed Guide to the Synthesis and Reaction Mechanism of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,5-Trimethyl-4-nitropyridine 1-oxide is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors. Its strategic functionalization, featuring a nitro group at the 4-position susceptible to nucleophilic substitution and an N-oxide moiety that can be readily removed, makes it a versatile building block in medicinal chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important compound. We will delve into a detailed, field-proven protocol and elucidate the underlying reaction mechanism, focusing on the principles of electrophilic aromatic substitution on substituted pyridine N-oxides.

Reaction Overview

The formation of this compound is a two-step process commencing with the N-oxidation of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), followed by the regioselective nitration of the resulting N-oxide.

Overall Reaction Scheme:

This guide will provide detailed protocols for both steps, followed by an in-depth discussion of the reaction mechanism governing the crucial nitration step.

Experimental Protocols

Part 1: Synthesis of 2,3,5-Trimethylpyridine 1-oxide

This protocol is adapted from established industrial procedures and provides a reliable method for the synthesis of the starting material.[1]

Materials:

  • 2,3,5-Trimethylpyridine (2,3,5-collidine)

  • Glacial Acetic Acid

  • 35% Hydrogen Peroxide (H₂O₂)

  • 10M Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add 2,3,5-trimethylpyridine and glacial acetic acid.

  • Heat the mixture to 60°C with stirring.

  • Carefully add 35% hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature at 60°C.

  • After the addition is complete, raise the temperature to 90°C and stir the reaction mixture overnight.

  • Cool the reaction mixture and neutralize it by the slow addition of 10M sodium hydroxide solution until the pH is approximately 10.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2,3,5-trimethylpyridine 1-oxide as a solid. The product can be further purified by recrystallization if necessary.

Part 2: Synthesis of this compound

This protocol details the nitration of the synthesized 2,3,5-trimethylpyridine 1-oxide.[2]

Materials:

  • 2,3,5-Trimethylpyridine 1-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 65% Nitric Acid (HNO₃)

  • 10M Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask, dissolve 2,3,5-trimethylpyridine 1-oxide in concentrated sulfuric acid.

  • Prepare the nitrating mixture by carefully adding concentrated sulfuric acid to 65% nitric acid in a separate flask, cooled in an ice bath.

  • Heat the solution of the N-oxide in sulfuric acid to 90°C.

  • Slowly add the nitrating mixture to the reaction flask via a dropping funnel over a period of 1 hour, maintaining the reaction temperature at 90°C.

  • After the addition is complete, continue to stir the reaction mixture at 90°C for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow and careful addition of 10M sodium hydroxide, keeping the temperature below 40°C with an ice bath.

  • Extract the resulting mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2,3,5-trimethylpyridine 1-oxide is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to understanding this transformation lies in the electronic properties of the pyridine N-oxide ring system and the directing effects of the substituents.

Generation of the Electrophile: The Nitronium Ion

The first step in the reaction is the formation of the potent electrophile, the nitronium ion (NO₂⁺). This is achieved by the reaction of nitric acid with concentrated sulfuric acid, which acts as a strong acid and a dehydrating agent.

G

Caption: Formation of the nitronium ion.

Electrophilic Attack and Regioselectivity

The pyridine ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the N-oxide functionality significantly alters the electronic landscape of the ring. The oxygen atom of the N-oxide can donate electron density to the pyridine ring through resonance, thereby activating it towards electrophilic substitution.[3] This electron donation is most pronounced at the 2- (ortho) and 4- (para) positions.[3][4]

Caption: Resonance structures of pyridine N-oxide.

In the case of 2,3,5-trimethylpyridine 1-oxide, we have the combined directing effects of the N-oxide group and three electron-donating methyl groups. The methyl groups are activating and ortho-, para-directing.

  • The N-oxide group strongly directs electrophilic attack to the 4-position. Attack at the 2-position is also possible but is generally less favored due to the proximity of the positively charged nitrogen atom.[3]

  • The methyl groups at the 2, 3, and 5-positions further activate the ring through an inductive effect and hyperconjugation. Their directing effects are as follows:

    • The 2-methyl group directs to the 3- and 5-positions.

    • The 3-methyl group directs to the 2-, 4-, and 6-positions.

    • The 5-methyl group directs to the 2-, 4-, and 6-positions.

The overwhelming directing effect of the N-oxide to the 4-position, coupled with the directing influence of the 3- and 5-methyl groups to the same position, leads to the highly regioselective formation of this compound. The electrophilic attack of the nitronium ion at the C4 position forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

G cluster_1 Electrophilic Attack and Formation of Sigma Complex N_oxide 2,3,5-Trimethylpyridine 1-oxide NO2_plus NO₂⁺ Sigma_complex Sigma Complex (Resonance Stabilized) Product This compound H_plus H⁺

Caption: Electrophilic nitration mechanism.

Rearomatization

The final step of the mechanism is the deprotonation of the sigma complex by a weak base in the reaction mixture (such as HSO₄⁻ or H₂O) to restore the aromaticity of the pyridine ring, yielding the final product, this compound.

Quantitative Data Summary

ParameterValueReference
Starting Material 2,3,5-Trimethylpyridine 1-oxide[2]
Reagents Conc. H₂SO₄, 65% HNO₃[2]
Reaction Temperature 90°C[2]
Reaction Time 2.5 hours[2]
Product This compound[5][6]
CAS Number 86604-79-7[5][6]
Molecular Formula C₈H₁₀N₂O₃[5][6]
Molecular Weight 182.18 g/mol [5][6]

Conclusion

The synthesis of this compound is a robust and well-established process that relies on the fundamental principles of electrophilic aromatic substitution. By understanding the directing effects of the N-oxide group and the activating nature of the methyl substituents, researchers can effectively control the regioselectivity of the nitration reaction to obtain the desired product in good yield. The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of this important pharmaceutical intermediate.

References

Protocol for the Purification of 2,3,5-Trimethyl-4-nitropyridine 1-oxide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction and Significance

2,3,5-Trimethyl-4-nitropyridine 1-oxide is a key heterocyclic building block in synthetic organic chemistry. Its structural features make it a valuable intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in some synthetic routes for proton pump inhibitors like omeprazole.[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

This application note provides a detailed protocol for the purification of this compound using recrystallization, a fundamental and highly effective technique for purifying solid organic compounds.[2][3] We will delve into the mechanistic principles behind the technique, offer a step-by-step experimental guide, and discuss methods for validating the purity of the final product.

The Principle of Recrystallization

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[4] The core principle relies on the observation that most solid compounds are more soluble in a hot solvent than in a cold one.[4][5]

The ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent should completely dissolve the target compound (and preferably the impurities) at or near its boiling point.[2]

  • Low Solvency at Reduced Temperatures: As the solution cools, the target compound's solubility should decrease sharply, allowing it to crystallize out of the solution.[2][3]

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the liquid "mother liquor" upon cooling) or completely insoluble (allowing for removal by hot filtration).[3]

  • Inertness: The solvent must not react chemically with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

During slow cooling, the molecules of the target compound selectively arrange themselves into a crystal lattice, a highly ordered structure that naturally excludes the differently shaped impurity molecules.[2][3] This selective crystallization is the basis of the purification process.

Health and Safety Precautions

This compound is an irritant. Standard laboratory safety protocols must be strictly followed.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid creating dust. In case of skin contact, wash immediately with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[8]

Compound Data and Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 86604-79-7[7][9][10]
Molecular Formula C₈H₁₀N₂O₃[7][10]
Molecular Weight 182.18 g/mol [7][10]
Appearance White to orange or green powder/crystal[9]
Melting Point 73-80 °C[9][10][11]
Solubility Slightly soluble in water (4 g/L at 25 °C, calculated)[11]

Detailed Recrystallization Protocol

This protocol is designed for purifying crude this compound. While a procedure for the related compound 3-methyl-4-nitropyridine-1-oxide successfully uses acetone, this protocol will also consider an ethanol/water system, which is common for moderately polar compounds.[12] Preliminary solvent screening is always recommended.

Materials and Equipment
  • Crude this compound

  • Acetone (Reagent Grade)

  • Ethanol (95%, Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (to fit Büchner funnel)

  • Ice bath

  • Spatula and watch glass

  • Melting point apparatus

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Crystallization cluster_isolation Step 3: Isolation & Drying crude Crude Product in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent (e.g., Acetone) crude->add_solvent dissolve Heat & Stir until Fully Dissolved add_solvent->dissolve hot_filt Hot Filtration (Optional, Removes Insolubles) dissolve->hot_filt if needed cool_rt Slow Cool to Room Temperature dissolve->cool_rt hot_filt->cool_rt ice_bath Cool in Ice Bath to Maximize Crystal Formation cool_rt->ice_bath vac_filt Vacuum Filtration to Collect Crystals ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals (Air or Vacuum Oven) wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution of the Crude Solid:

    • Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a small volume of the chosen solvent (e.g., 20 mL of acetone) to the flask.

    • Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of the recrystallized product.[3] Over-addition of solvent will result in some product remaining dissolved even when cold, reducing recovery.[5]

  • Decolorization (Optional):

    • If the hot solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the solution.

    • Reheat the mixture to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.[2][13] It is added to a slightly cooled solution to prevent violent boiling over.

  • Hot Filtration (Required if carbon was added or insoluble impurities are present):

    • Place a stemless funnel with fluted filter paper over a clean Erlenmeyer flask on the hot plate.

    • Keep the receiving flask hot to prevent premature crystallization in the funnel.

    • Quickly pour the hot solution through the filter paper. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wood block) to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold recrystallization solvent.

    • Pour the cold crystal slurry into the funnel and apply vacuum to collect the crystals.

    • With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent. Causality: The cold solvent wash removes any residual mother liquor (containing dissolved impurities) that adheres to the crystal surfaces without significantly dissolving the desired product.[5]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the crystalline product to a pre-weighed watch glass and allow it to air-dry completely in the fume hood. For faster drying, use a vacuum oven at a mild temperature (e.g., 40-50 °C).

    • Once dry, weigh the final product to calculate the percent recovery.

Validation of Purity

The protocol's effectiveness is validated by assessing the purity of the final product.

  • Melting Point Determination: This is the most straightforward method. A pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure compound will melt over a broader and lower temperature range.

    • Measure the melting point of the crude starting material.

    • Measure the melting point of the recrystallized product.

    • Compare the experimental value to the literature value (73-80 °C). A sharp range within these values indicates high purity.[10][11]

  • Spectroscopic Analysis: For rigorous quality control in drug development, techniques like ¹H NMR, ¹³C NMR, or HPLC can be used to confirm the structure and quantify any remaining impurities.

References

Application Notes and Protocols for 2,3,5-Trimethyl-4-nitropyridine 1-oxide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2,3,5-trimethyl-4-nitropyridine 1-oxide. This key intermediate is pivotal in the synthesis of several proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.

Introduction and Significance

This compound (CAS No: 86604-79-7) is a substituted pyridine N-oxide that serves as a crucial building block in the multi-step synthesis of blockbuster drugs such as omeprazole, lansoprazole, and rabeprazole.[1] The strategic placement of the methyl and nitro groups, along with the N-oxide functionality, imparts unique reactivity that is exploited to construct the complex molecular architecture of these active pharmaceutical ingredients (APIs).

The N-oxide group plays a dual role: it activates the pyridine ring for electrophilic nitration at the 4-position and subsequently facilitates nucleophilic substitution of the introduced nitro group. This orchestrated reactivity is fundamental to the industrial-scale production of PPIs. Understanding the nuances of its synthesis and handling is therefore critical for process chemists and pharmaceutical scientists.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential to ensure purity and identity before its use in subsequent synthetic steps.

PropertyValueSource
CAS Number 86604-79-7[2]
Molecular Formula C₈H₁₀N₂O₃[2]
Molecular Weight 182.18 g/mol [2]
Appearance White to orange to green powder/crystal[3]
Melting Point 73-80 °C[2][3]
Boiling Point 397.8 °C[2]
Solubility Soluble in various organic solvents
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen), keep dry.[2]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on analysis of related methylated 4-nitropyridine N-oxides.[4]

Technique Expected Peaks/Signals
¹H NMR Signals corresponding to the three methyl groups and the remaining aromatic proton.
¹³C NMR Resonances for the pyridine ring carbons and the methyl carbons.
IR (KBr) Characteristic peaks for N-O stretching, C=C aromatic stretching, and NO₂ stretching.
Mass Spec. Molecular ion peak corresponding to the molecular weight (182.18 g/mol ).

Synthesis Protocol: From 2,3,5-Trimethylpyridine to this compound

The synthesis is a two-step process involving N-oxidation followed by nitration.

Workflow Diagram

G cluster_synthesis Synthesis Workflow start Start: 2,3,5-Trimethylpyridine n_oxidation Step 1: N-Oxidation Reagents: H₂O₂, Acetic Acid start->n_oxidation intermediate1 Intermediate: 2,3,5-Trimethylpyridine 1-oxide n_oxidation->intermediate1 nitration Step 2: Nitration Reagents: HNO₃, H₂SO₄ intermediate1->nitration product Product: this compound nitration->product

Caption: Synthesis of this compound.

Step-by-Step Protocol

Step 1: N-Oxidation of 2,3,5-Trimethylpyridine

  • Principle: The lone pair of electrons on the pyridine nitrogen is oxidized to form the N-oxide. This is typically achieved using a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid. The N-oxide formation is crucial as it activates the pyridine ring for subsequent electrophilic substitution.

  • Procedure:

    • To a suitable reaction vessel, add 2,3,5-trimethylpyridine and acetic acid.

    • Heat the mixture to approximately 90°C with stirring.

    • Cool the reaction mixture to around 60°C and slowly add a 35% solution of hydrogen peroxide over a period of one hour.

    • Raise the temperature back to 90°C and continue stirring overnight.

    • After cooling to 40°C, a second portion of hydrogen peroxide solution may be added to drive the reaction to completion, followed by further stirring at 90°C for several hours.

    • After the reaction is complete, cool the mixture and remove excess acetic acid under vacuum.

    • Neutralize the residue with a base (e.g., 10M NaOH) to a pH of 10.

    • Extract the aqueous phase with a suitable organic solvent such as dichloromethane (CH₂Cl₂).

    • Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield 2,3,5-trimethylpyridine 1-oxide.

    • Confirm the identity of the product using ¹H and ¹³C NMR.

Step 2: Nitration of 2,3,5-Trimethylpyridine 1-oxide

  • Principle: The electron-donating N-oxide group directs electrophilic substitution to the 4-position of the pyridine ring. A strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, is used to introduce the nitro group.[5] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Procedure:

    • In a reaction vessel, dissolve 2,3,5-trimethylpyridine 1-oxide in concentrated sulfuric acid.

    • Prepare a nitrating solution by carefully mixing concentrated sulfuric acid and 65% nitric acid.

    • While maintaining the temperature at 90°C, add the nitrating solution to the pyridine N-oxide solution over one hour.

    • Continue stirring at 90°C for approximately 1.5 hours.

    • Cool the reaction mixture to 30°C and carefully adjust the pH by adding 10M NaOH, ensuring the temperature remains below 40°C.

    • The product, this compound, will precipitate and can be collected by filtration.

Application in the Synthesis of Proton Pump Inhibitors

This compound is a versatile intermediate that can be elaborated into the pyridine core of various PPIs. The general synthetic strategy involves the nucleophilic substitution of the 4-nitro group, followed by modification of one of the methyl groups and subsequent coupling with a benzimidazole moiety.

General Reaction Scheme

G cluster_ppi PPI Synthesis Pathway start This compound step1 Nucleophilic Substitution of NO₂ start->step1 step2 Functionalization of Methyl Group step1->step2 step3 Coupling with Benzimidazole Moiety step2->step3 step4 Oxidation step3->step4 product Proton Pump Inhibitor (e.g., Omeprazole) step4->product

Caption: General pathway for PPI synthesis.

Mechanistic Insight: Reactivity of the 4-Nitro Group

The presence of the N-oxide group and the electron-withdrawing nitro group makes the 4-position of the pyridine ring highly susceptible to nucleophilic attack.[6] This allows for the facile displacement of the nitro group by various nucleophiles, such as alkoxides, which is a key step in the synthesis of many PPIs. For example, in the synthesis of an omeprazole precursor, the nitro group is replaced by a methoxy group.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.

References

Application Notes & Protocols: Synthesis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,3,5-trimethyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical manufacturing and a valuable building block in organic synthesis. We delve into the mechanistic principles governing the synthetic strategy, present detailed, field-tested protocols for its preparation, and discuss the significance of its derivatives. This guide is structured to provide both the theoretical foundation and the practical steps necessary for successful synthesis, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance

This compound is a crucial chemical intermediate, most notably recognized as a reference standard for impurities in the production of proton pump inhibitors like omeprazole and esomeprazole.[1][2] Its structural features, particularly the activated nitro group and the N-oxide functionality, make it a versatile precursor for the synthesis of more complex heterocyclic compounds.

The synthetic approach is a classic two-step process:

  • N-Oxidation: Conversion of the parent heterocycle, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), to its corresponding N-oxide.

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyridine ring, a reaction regioselectively directed by the N-oxide group.[3][4]

Understanding the causality behind this strategy is key. Direct nitration of the pyridine ring is notoriously difficult. The nitrogen atom in pyridine is basic and becomes protonated in the strongly acidic conditions required for nitration, forming a pyridinium ion. This positively charged species is heavily deactivated towards electrophilic aromatic substitution (EAS).[5][6][7] The N-oxide functionality circumvents this issue. The oxygen atom can donate electron density into the aromatic system, thereby activating the ring for EAS, particularly at the C2 and C4 positions.[4]

Mechanistic Rationale and Causality

The Role of the N-Oxide: Activating the Ring

The conversion of a pyridine to its N-oxide is a pivotal step that fundamentally alters its reactivity. The N-oxide group acts as an internal activating group through resonance. The oxygen atom can push electron density into the ring, creating partial negative charges at the ortho (C2, C6) and para (C4) positions. This increased electron density makes the ring susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).

Caption: Resonance structures illustrating electron donation from the N-oxide.

Regioselectivity of Nitration

While resonance activates both the C2 and C4 positions, the nitration of pyridine-N-oxides predominantly yields the 4-nitro product.[8] While some computational studies suggest the ortho product may be kinetically favored, the para product is the experimentally isolated major isomer, a result often influenced by steric hindrance and solvation effects in the highly acidic reaction medium.[5][6] In the case of 2,3,5-trimethylpyridine 1-oxide, the presence of methyl groups at C2 and C5 further sterically hinders attack at the ortho positions, reinforcing the selectivity for the C4 position.

Experimental Protocols

The synthesis is presented in two distinct, sequential protocols. Adherence to safety precautions is paramount, especially when handling strong acids, oxidizers, and during exothermic reactions.

Protocol 1: Synthesis of 2,3,5-Trimethylpyridine 1-oxide

This procedure is adapted from established methods for the N-oxidation of substituted pyridines.[9] The reaction utilizes hydrogen peroxide as the oxidant in a glacial acetic acid solvent.

N_Oxidation_Workflow start Start reactants Dissolve 2,3,5-Collidine in Glacial Acetic Acid start->reactants add_h2o2_1 Dropwise addition of 30% Hydrogen Peroxide (Portion 1) reactants->add_h2o2_1 heat_1 Stir at 80°C overnight add_h2o2_1->heat_1 cool_add_h2o2_2 Cool to 40°C, add 30% Hydrogen Peroxide (Portion 2) heat_1->cool_add_h2o2_2 heat_2 Heat to 80°C for 24 hours cool_add_h2o2_2->heat_2 workup_1 Evaporate solvent in vacuo heat_2->workup_1 workup_2 Dissolve residue in water, make basic with NaOH (aq) workup_1->workup_2 workup_3 Extract with Methylene Chloride workup_2->workup_3 workup_4 Dry organic phase (Na₂SO₄) and evaporate workup_3->workup_4 purify Crystallize from Ether/Petroleum Ether workup_4->purify product 2,3,5-Trimethylpyridine 1-oxide purify->product

Caption: Workflow for the N-oxidation of 2,3,5-collidine.

ReagentFormulaMW ( g/mol )AmountMoles
2,3,5-CollidineC₈H₁₁N121.18246.4 g2.03
Glacial Acetic AcidCH₃COOH60.052400 mL-
Hydrogen Peroxide (30%)H₂O₂34.01840 mL total~8.2
Sodium HydroxideNaOH40.00As needed-
Methylene ChlorideCH₂Cl₂84.93~3 L-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-
  • Reaction Setup: In a large round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 246.4 g of 2,3,5-collidine in 2400 mL of glacial acetic acid.[9]

  • First Oxidation: At room temperature, add 420 mL of 30% hydrogen peroxide dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to 80°C and maintain stirring overnight (approx. 12-16 hours).[9]

  • Second Oxidation: Cool the mixture to 40°C. Carefully add another 420 mL of 30% hydrogen peroxide.

  • Continued Heating: Re-heat the mixture to 80°C and stir for an additional 24 hours to ensure complete conversion.[9]

  • Solvent Removal: After cooling, remove the acetic acid and excess water under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the oily residue in 300 mL of water. Cool the solution in an ice bath and carefully make it basic (pH > 9) by the portion-wise addition of concentrated sodium hydroxide solution. Saturate the aqueous layer with sodium chloride to reduce the solubility of the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 1 L portions of methylene chloride.[9]

  • Drying and Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. The resulting residue can be crystallized from a mixture of ether and petroleum ether to yield pure 2,3,5-trimethylpyridine 1-oxide.[9]

Protocol 2: Synthesis of this compound

This protocol involves a classical electrophilic nitration using a mixture of fuming nitric acid and concentrated sulfuric acid ("mixed acid").[3][10] This reaction is highly exothermic and generates corrosive, toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

ReagentFormulaMW ( g/mol )AmountMoles
2,3,5-Trimethylpyridine 1-oxideC₈H₁₁NO137.1813.7 g0.10
Fuming Nitric AcidHNO₃63.01~12 mL~0.29
Conc. Sulfuric AcidH₂SO₄98.08~30 mL~0.56
Sodium CarbonateNa₂CO₃105.99As needed-
Chloroform / Dichloromethane--As needed-
Crushed IceH₂O18.02~150 g-
  • Prepare Nitrating Mixture: In a flask cooled in an ice/salt bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring.[10] Allow the mixture to cool. Caution: Always add acid to acid slowly and with cooling.

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, internal thermometer, and an addition funnel, place 13.7 g of 2,3,5-trimethylpyridine 1-oxide.

  • Reactant Addition: Gently warm the N-oxide to melt it (if solid) and begin stirring. Slowly add the prepared cold nitrating mixture to the N-oxide via the addition funnel. Control the rate of addition to maintain the internal temperature below 60-70°C.

  • Heating: After the addition is complete, heat the reaction mixture to 100-105°C for 2-3 hours.[11] The reaction should be monitored for the evolution of nitrous fumes (brown gas).

  • Quenching: After the reaction period, cool the mixture to room temperature. In a separate large beaker, prepare ~150 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.[10][11] Caution: This is a highly exothermic process.

  • Neutralization: Carefully neutralize the acidic solution by adding solid sodium carbonate in small portions until the pH is 7-8.[10][11] Be prepared for significant foaming (CO₂ evolution). A yellow solid product should precipitate.

  • Isolation: Collect the crude product by suction filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common method is to dissolve the solid in a minimal amount of a suitable hot solvent (e.g., acetone or ethanol), filter hot to remove insoluble impurities, and allow the filtrate to cool slowly to form crystals.[10] Dry the purified crystals in a desiccator.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValueSource
CAS Number 86604-79-7[2][12][13]
Molecular Formula C₈H₁₀N₂O₃[1][12]
Molecular Weight 182.18 g/mol [1][12]
Appearance Yellow crystalline solid[10]
Melting Point 73 °C[12]
Storage 2-8°C, keep dry, under inert gas[12]

Applications and Further Derivatives

The synthetic utility of this compound extends beyond its role as an impurity standard.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C4 position is highly activated towards nucleophilic substitution. It can be readily displaced by a variety of nucleophiles (e.g., halides, alkoxides, amines), providing access to a wide range of 4-substituted 2,3,5-trimethylpyridine 1-oxides.[14]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-amino-2,3,5-trimethylpyridine 1-oxide, a valuable precursor for further functionalization, such as diazotization reactions or amide bond formation.

  • Deoxygenation: The N-oxide can be deoxygenated (e.g., using PCl₃) to furnish the corresponding 2,3,5-trimethyl-4-nitropyridine, which itself is a useful synthetic intermediate.[15]

  • Role in Drug Design: The N-oxide moiety itself is increasingly recognized in medicinal chemistry. It can improve aqueous solubility, modulate metabolic stability, and serve as a hydrogen bond acceptor, potentially enhancing pharmacological properties.[16]

References

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide on the safe handling, storage, and disposal of 2,3,5-Trimethyl-4-nitropyridine 1-oxide (CAS No. 86604-79-7). The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. As a Senior Application Scientist, the emphasis of this guide is not merely on procedural steps but on the scientific rationale behind them, fostering a culture of safety and experimental reproducibility.

Compound Profile and Hazard Identification

This compound is a vital intermediate in various chemical syntheses, including pharmaceutical drug development.[1][2] Its molecular structure, featuring a pyridine N-oxide and a nitro group, dictates its chemical reactivity and toxicological profile.

Chemical and Physical Properties

A thorough understanding of the compound's properties is foundational to its safe handling.

PropertyValueSource(s)
CAS Number 86604-79-7[2][3][4]
Molecular Formula C₈H₁₀N₂O₃[3][4]
Molecular Weight 182.18 g/mol [3][4]
Appearance White to off-white or pale yellow solid
Melting Point 73-78 °C[3]
Boiling Point 397.8 °C[3]
Solubility Slightly soluble in water. Soluble in common organic solvents like chloroform and boiling chloroform.
GHS Hazard Classification and Toxicological Insights

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

The corresponding GHS pictogram is the Exclamation Mark , indicating that the substance is an irritant.

Expert Insight: The irritant nature of this compound is attributed to the electrophilic character of the pyridine ring, enhanced by the electron-withdrawing nitro group and the N-oxide functionality. These features can lead to covalent interactions with biological macromolecules, such as proteins and enzymes in the skin, eyes, and respiratory tract, triggering an inflammatory response.

Furthermore, studies on analogous 4-nitropyridine 1-oxide derivatives have indicated potential for mutagenicity and carcinogenicity .[5] While specific data for the 2,3,5-trimethyl derivative is not available, it is prudent to handle this compound with the assumption that it may possess similar long-term health risks. The mechanism of toxicity for related compounds often involves metabolic reduction of the nitro group to reactive intermediates that can damage DNA.[5]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory when handling this compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in case of accidental exposure.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Nitrile or butyl rubber gloves should be worn. Standard latex gloves are not recommended as they may offer insufficient protection. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required.

  • Respiratory Protection: For situations where a fume hood is not available or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to prevent contamination and ensure user safety.

General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Standard Handling Workflow

Detailed Weighing and Transfer Protocol
  • Preparation: Before retrieving the compound from storage, ensure all PPE is correctly worn and the fume hood sash is at the appropriate height.

  • Weighing: Use a tared, anti-static weigh boat or glassine paper on an analytical balance inside the fume hood. Avoid generating dust. If the compound is clumpy, gently break it up with a spatula within the container.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel using a powder funnel. Tap the funnel gently to ensure all the compound is transferred.

  • Dissolution: Add the solvent to the reaction vessel slowly to avoid splashing.

  • Cleanup: Immediately after use, decontaminate the spatula, weigh boat, and any other surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and preventing hazardous situations.

Storage Conditions
  • Temperature: Store in a cool, dry place, typically between 2°C and 8°C.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture and oxygen.[3]

  • Container: Keep the container tightly closed and properly labeled.

  • Location: Store in a designated, well-ventilated chemical storage cabinet away from incompatible materials.

Incompatible Materials

Avoid storage near or contact with the following:

  • Strong Oxidizing Agents: The nitro group can react exothermically with strong oxidizing agents.

  • Strong Acids and Bases: These can catalyze decomposition of the compound.[6]

  • Reducing Agents: The nitro group is susceptible to reduction, which can lead to unintended reactions.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: For small spills, cover with a non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) officer.

First Aid Measures

The following diagram outlines the immediate first aid response to an exposure.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_wash Immediately wash with soap and copious amounts of water for at least 15 minutes. start->skin_wash eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. start->eye_rinse inhalation_fresh_air Move to fresh air. start->inhalation_fresh_air ingestion_rinse Wash out mouth with water. start->ingestion_rinse skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_medical Seek medical attention if irritation persists. skin_remove->skin_medical eye_medical Seek immediate medical attention. eye_rinse->eye_medical inhalation_breathe If not breathing, give artificial respiration. inhalation_fresh_air->inhalation_breathe inhalation_medical Seek immediate medical attention. inhalation_breathe->inhalation_medical ingestion_vomit Do NOT induce vomiting. ingestion_rinse->ingestion_vomit ingestion_medical Seek immediate medical attention. ingestion_vomit->ingestion_medical

First Aid Response Protocol

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[7] The preferred method of disposal is high-temperature incineration.[7]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

References

Application Notes & Protocols: Safe Laboratory Practices for Handling Nitropyridine Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitropyridine oxides are a class of heterocyclic compounds with significant utility in medicinal chemistry, materials science, and organic synthesis. However, the combination of the nitro functional group and the N-oxide moiety renders them energetically unstable, posing significant thermal and shock-related hazards. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of nitropyridine oxides. By integrating a "safety-by-design" philosophy, these protocols emphasize understanding the inherent chemical risks and implementing a multi-layered system of controls to mitigate them effectively.

Section 1: Hazard Assessment - Understanding the Energetic Nature

The primary hazard associated with nitropyridine oxides stems from their chemical structure. They are organic nitro compounds, a class of materials known for their potential to decompose exothermically.[1][2] The presence of the N-oxide bond further contributes to this instability. When subjected to heat, friction, or mechanical shock, these compounds can undergo rapid, violent decomposition, potentially leading to an explosion.[1][3]

Several factors can critically influence their stability:

  • Temperature: Pure nitropyridine oxides decompose at high temperatures, but this decomposition is rapid and highly exothermic.[1][2] For instance, 4-nitropyridine N-oxide should not be heated above 130°C in certain mixtures, as explosions have been reported.[4] Upon heating to decomposition, all such compounds emit highly toxic fumes of nitrogen oxides (NOx).[5]

  • Contaminants: The presence of impurities, particularly acids (e.g., residual sulfuric or nitric acid from synthesis) or reducing agents, can dramatically lower the decomposition temperature and increase the risk of a runaway reaction.[1][2][6]

  • Physical State: Solid, solvent-free nitropyridine oxides are generally more sensitive to shock and friction than when in solution. Concentrating solutions to dryness is a particularly hazardous step.

Beyond the explosion risk, nitropyridine oxides also present significant toxicological hazards. They are often toxic if swallowed, can be absorbed through the skin, and cause irritation to the eyes, skin, and respiratory system.[6][7][8] Some derivatives are suspected of causing genetic defects.[7][9]

Table 1: Physicochemical and Hazard Properties of 4-Nitropyridine N-oxide

PropertyValueSource(s)
CAS Number 1124-33-0[5]
Molecular Formula C₅H₄N₂O₃[8]
Appearance Yellow to brown crystalline powder[4]
Melting Point 159-162 °C[4][5]
Hazards Toxic, Irritant, Energetic, Potential Mutagen[7][9]
Decomposition Emits toxic NOx fumes upon heating.
Incompatibilities Strong oxidizing agents, reducing agents, acids.[6][10]

Section 2: The Hierarchy of Controls - A Framework for Safety

To manage the risks associated with nitropyridine oxides, a systematic approach is mandatory. The Hierarchy of Controls is a framework that prioritizes safety measures from most to least effective.[11] This guide is structured around this principle.

cluster_0 Hierarchy of Controls for Nitropyridine Oxides Elimination Elimination (e.g., Use a safer alternative if possible) Substitution Substitution (e.g., Use a less energetic analogue) Elimination->Substitution Increasing Effectiveness Engineering Engineering Controls (e.g., Fume Hood, Blast Shield) Substitution->Engineering Increasing Effectiveness Admin Administrative Controls (e.g., SOPs, Training, Scale Limits) Engineering->Admin Increasing Effectiveness PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) Admin->PPE Increasing Effectiveness

Caption: Hierarchy of Controls applied to energetic compounds.

Section 3: Engineering Controls - Your First Line of Defense

Physical containment and control measures are critical to isolate the researcher from the hazard.[12]

  • Chemical Fume Hood: All work involving nitropyridine oxides, from weighing solids to running reactions and work-ups, MUST be performed inside a certified chemical fume hood.[13] This prevents inhalation of dust or vapors and contains minor spills.

  • Safety Shielding: A portable blast shield, made of polycarbonate or a similar rated material, must be placed between the experimental apparatus and the researcher.[14] The fume hood sash itself provides protection but should be supplemented with a shield.

  • Controlled Heating: Use heating mantles or oil baths connected to a temperature controller with a thermocouple placed in the reaction. This prevents overheating. Never heat a reaction directly on a hot plate. The heating device should be mounted so it can be quickly removed in an emergency.[14]

  • Ventilation and Grounding: Ensure adequate ventilation.[15] For operations involving powders, take precautions against electrostatic discharge by grounding equipment and using anti-static weigh boats.[16]

Section 4: Administrative Controls - Safe Work Practices

These are the procedures and policies that dictate how work is performed safely.

  • Risk Assessment: Before any new experiment, a formal risk assessment must be conducted and documented. This should identify potential hazards, failure modes (e.g., loss of cooling), and mitigation steps.[11]

  • Scale Limitation: The quantity of energetic material used shall be kept to the absolute minimum required for the experiment.[14] Many institutions require special committee approval for reactions involving more than 100 mg of a high-energy material.[14]

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for each process are mandatory. All personnel must be trained on these procedures before commencing work.[16]

  • Avoid Isolation of Solids: Whenever possible, avoid isolating nitropyridine oxides as dry solids. If isolation is necessary, handle the material gently, avoiding grinding, scraping, or any action that could create friction or shock.

  • Unattended Reactions: Never leave an active reaction involving energetic materials unattended.

start Proposed Experiment with Nitropyridine Oxide risk_assessment 1. Conduct Formal Risk Assessment start->risk_assessment scale_check 2. Is Scale < 100 mg? risk_assessment->scale_check committee_approval Seek EHS/Safety Committee Approval scale_check->committee_approval No controls 3. Implement Controls (Hood, Shield, SOP) scale_check->controls Yes committee_approval->controls Approved stop DO NOT PROCEED committee_approval->stop Not Approved proceed 4. Proceed with Experiment controls->proceed

Caption: Pre-experiment safety workflow for nitropyridine oxides.

Section 5: Personal Protective Equipment (PPE) - The Final Barrier

PPE does not eliminate the hazard, so its failure means immediate exposure.[11] It must be used in conjunction with engineering and administrative controls.

  • Eye Protection: Chemical safety goggles are mandatory at all times. A full-face shield worn over the goggles is required when actively manipulating the compounds.[10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[13] Check glove compatibility charts. Never wear latex gloves. Remove gloves carefully to avoid skin contamination.[8]

  • Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned.[13] For larger-scale operations, consider leather or other heavy-duty protective outerwear.[16]

Section 6: Detailed Protocols

Protocol 6.1: General Protocol for Synthesis and Handling

This protocol outlines a safe workflow for a typical laboratory-scale reaction.

  • Pre-Reaction Setup:

    • Conduct and document a full risk assessment.[11]

    • Ensure the fume hood is certified and uncluttered. Place a blast shield at the front of the hood.[14]

    • Assemble glassware, checking for cracks or defects. Use an open system or one protected by an overpressure relief device (e.g., a bubbler). Never heat a sealed system.

    • Position a secondary containment tray under the reaction vessel.

  • Reagent Handling & Addition:

    • Weigh solid nitropyridine oxides on anti-static weigh paper or in a grounded container.

    • Add reagents slowly and in a controlled manner. For exothermic reactions like nitration, pre-cool the reaction vessel in an ice bath and monitor the internal temperature continuously.[17]

  • Reaction Monitoring:

    • Continuously monitor the reaction temperature. Be prepared to apply emergency cooling (e.g., a larger ice bath) if an unexpected exotherm occurs.

  • Work-up & Quenching:

    • Cool the reaction mixture to room temperature before quenching.

    • Quench the reaction by slowly adding the reaction mixture to a stirred, cooled quenching solution (e.g., ice water or a buffer). Never add the quenching solution directly to the concentrated reaction mixture.

  • Purification & Isolation:

    • If performing an extraction, vent the separatory funnel frequently.

    • During solvent removal by rotary evaporation, do not take the material to complete dryness. Leave a small amount of solvent to keep the product as a slurry.

    • If crystallization is required, use a dilute solution and cool slowly. Filter the solid gently without scraping the filter paper aggressively. Do not use a metal spatula; prefer plastic or wood.

Protocol 6.2: Spill & Decontamination Procedure
  • Immediate Action: Alert all personnel in the immediate area and evacuate if the spill is large.[18]

  • Containment: If safe to do so, prevent the spill from spreading. For solid spills, dampen with water to prevent dusting.[18] For liquid spills, contain with an inert absorbent like sand or vermiculite (do not use combustible materials like paper towels).[18]

  • Cleanup:

    • Wear full PPE, including respiratory protection if necessary.

    • Use non-sparking tools to carefully collect the spilled material and absorbent into a designated hazardous waste container.[13]

  • Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[13]

Protocol 6.3: Hazardous Waste Management & Disposal

Improper disposal is a serious safety and regulatory violation.

  • Segregation: All waste containing nitropyridine oxides (solids, solutions, contaminated labware) must be segregated as hazardous waste.[13]

  • Labeling: The waste container must be durable, compatible with the waste, and kept closed. It must be clearly labeled with "Hazardous Waste," the full chemical name(s), and the associated hazards (e.g., "Toxic," "Reactive").[13]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from heat and incompatible materials.[13]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[9][13] Never pour nitropyridine oxide waste down the drain. [14]

Section 7: Storage and Transport

  • Storage: Store nitropyridine oxides in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[7][15] They should be stored separately from incompatible materials, especially acids and reducing agents.[6] Containers should be tightly sealed and clearly labeled.[7]

  • Transport: When transporting within the laboratory, use secondary containment (e.g., a bottle carrier or a sealed bucket) to prevent spills in case the primary container breaks.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 2,3,5-Trimethyl-4-nitropyridine 1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-Trimethyl-4-nitropyridine 1-oxide (CAS No: 86604-79-7).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in the synthesis of proton pump inhibitors like Omeprazole, mastering its preparation is critical.[3]

This document provides detailed, field-proven insights, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

The synthesis is a two-step process starting from 2,3,5-trimethylpyridine:

  • N-Oxidation: The pyridine nitrogen is oxidized to form 2,3,5-trimethylpyridine 1-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in an acidic medium such as acetic acid.[4]

  • Nitration: The resulting N-oxide is then nitrated at the C4-position, which is activated by the N-oxide group. This electrophilic aromatic substitution is most commonly performed using a mixed acid system (HNO₃/H₂SO₄) or a salt-based nitrating agent (KNO₃/H₂SO₄).[5][6]

Q2: What are the critical parameters affecting the yield of the nitration step?

The nitration of pyridine N-oxides is highly sensitive to several factors. The key to a high yield is precise control over:

  • Temperature: This is arguably the most critical parameter. The reaction is highly exothermic. Insufficient cooling can lead to a runaway reaction, decomposition of the product, and the formation of undesired by-products.[6][7] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. While traditional methods use fuming nitric acid, alternative reagents like potassium nitrate in sulfuric acid can offer a more controlled reaction, potentially increasing the yield to over 90% and improving the safety profile by avoiding the generation of brown yellow smoke (NOx).[5]

  • Acid Concentration: The reaction occurs in strong acid, which serves to protonate the N-oxide and generate the highly electrophilic nitronium ion (NO₂⁺) from the nitric acid or nitrate salt. The concentration of sulfuric acid dictates the reaction rate and selectivity.[8]

  • Work-up Procedure: The method used to quench the reaction and neutralize the strong acid is vital for isolating the product cleanly. Pouring the reaction mixture onto ice followed by careful neutralization with a base like sodium carbonate is a standard procedure.[6][9]

Q3: What are the primary safety precautions for this synthesis?

Safety must be the top priority.

  • Exothermic Reaction: The nitration step is highly exothermic. Use an ice-salt bath for cooling and add reagents slowly to maintain strict temperature control. A spontaneous and vigorous reaction can occur.[6]

  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizers. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron.

  • Toxic Fumes: The reaction can generate toxic nitrogen oxide (NOx) gases, especially if the temperature is not well-controlled. Ensure adequate ventilation and consider a scrubber system with sodium hydroxide solution for larger-scale reactions.[6][9]

  • Neutralization: The neutralization of the strong acid mixture is also highly exothermic and releases large volumes of CO₂ if using carbonate bases, which can cause vigorous foaming.[9] Add the base slowly and in small portions to the chilled reaction mixture.

Section 2: Optimized Experimental Protocols

Protocol A: Synthesis of 2,3,5-Trimethylpyridine 1-Oxide (Starting Material)

This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[4]

Step-by-Step Methodology:

  • In a reaction vessel, combine 2,3,5-trimethylpyridine (1.0 mole) with glacial acetic acid (3.0 moles).

  • Heat the mixture to 60 °C with stirring.

  • Slowly add a 35% hydrogen peroxide solution (1.2 moles) dropwise, ensuring the internal temperature does not exceed 70-75 °C.

  • After the addition is complete, raise the temperature to 90 °C and maintain for 4-6 hours. Monitor the reaction progress via TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Distill off the excess acetic acid under reduced pressure.

  • To the residue, carefully add a 10M NaOH solution until the pH reaches ~10 to neutralize the remaining acid.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to yield 2,3,5-trimethylpyridine 1-oxide as a solid. The identity can be confirmed by ¹H and ¹³C NMR.[4]

Protocol B: Nitration via Potassium Nitrate (High-Yield Method)

This method avoids the use of fuming nitric acid and has been shown to produce higher yields and purity.[5]

Step-by-Step Methodology:

  • In a three-neck flask equipped with a thermometer, addition funnel, and mechanical stirrer, dissolve 2,3,5-trimethylpyridine 1-oxide (1.0 mole) in concentrated (98%) sulfuric acid (5-10 mass equivalents) while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare the nitrating solution by carefully dissolving potassium nitrate (KNO₃) (1.1 moles) in concentrated (98%) sulfuric acid.

  • Add the KNO₃/H₂SO₄ solution dropwise to the pyridine N-oxide solution, keeping the internal temperature strictly between 0-5 °C.

  • After the addition is complete, slowly raise the temperature to 85-90 °C and hold for 1-2 hours. Monitor the reaction via HPLC until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature and then pour it slowly over a stirred mixture of crushed ice (approx. 10x the reaction volume).

  • Carefully neutralize the cold solution to a pH of 7-8 by the portion-wise addition of solid or a saturated solution of sodium carbonate. This step must be done slowly in a large vessel to control foaming.[9]

  • The yellow crystalline product will precipitate. Allow the mixture to stand for a few hours to ensure complete precipitation.

  • Collect the solid by suction filtration and wash it thoroughly with cold water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent like acetone or an ethanol/water mixture.[6] The final product should be a pale yellow solid.[5]

Section 3: Troubleshooting Guide

Troubleshooting Workflow

Caption: Decision tree for troubleshooting common synthesis issues.

Q: My reaction yield is very low and HPLC analysis shows a significant amount of unreacted 2,3,5-trimethylpyridine 1-oxide. What went wrong?

A: This indicates an incomplete reaction. Several factors could be at play:

  • Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent (KNO₃ or HNO₃) to the N-oxide is correct. A slight excess (1.1-1.2 equivalents) of the nitrating agent is recommended.

  • Low Reaction Temperature or Time: The optimal temperature range for this nitration is typically 85-100 °C.[5][6] If the temperature was too low or the reaction time too short, the activation energy barrier may not have been overcome. We recommend monitoring the reaction with HPLC every hour to determine the endpoint.

  • Water Content: Excessive water in the sulfuric acid can reduce its effectiveness in generating the nitronium ion. Use concentrated (98%) or fuming sulfuric acid for best results.

Q: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material instead of a yellow solid. What is the cause?

A: This is a classic sign of decomposition due to excessive heat.

  • Poor Temperature Control: The nitration of pyridine N-oxides is a highly exothermic process. If the addition of the nitrating agent is too fast or the external cooling is insufficient, localized "hot spots" can form, leading to a runaway reaction and decomposition of both the starting material and the product.[7] The temperature during the addition of the nitrating agent should be kept low (0–10 °C).[5][6]

  • Reaction Temperature Too High: Heating the reaction above the recommended range (e.g., >120 °C) can also cause decomposition and the formation of polynitrated byproducts.

Q: My final product shows multiple spots on a TLC plate or extra peaks in the NMR spectrum. What are the likely impurities?

A: The presence of multiple products suggests a lack of selectivity.

  • Isomeric Byproducts: While the 4-position is strongly activated, some nitration may occur at other positions on the pyridine ring, especially if the reaction conditions are not optimal.

  • Polynitration: If the reaction is run for too long, at too high a temperature, or with a large excess of nitrating agent, a second nitro group can be added to the ring.

  • Purification: To remove these impurities, meticulous purification is necessary. Column chromatography or careful recrystallization using a well-chosen solvent system can help isolate the desired this compound.

Q: The work-up is difficult. During neutralization, I get a large, inseparable mass of product and inorganic salts. How can I improve isolation?

A: This is a common challenge due to the precipitation of sodium sulfate alongside the product.

  • Dilution and Temperature Control: Pouring the reaction mixture into a large volume of ice is critical. This dilutes the acid and dissipates heat before neutralization. Keeping the mixture cold during neutralization increases the solubility of inorganic salts relative to the organic product.

  • Extraction over Filtration: If direct filtration is problematic, an alternative is to neutralize the solution and then perform a thorough extraction with an appropriate organic solvent like dichloromethane or ethyl acetate.[5] The product is often more soluble in the organic phase than the inorganic salts.

  • Post-Filtration Wash: After filtering the crude solid, wash it extensively with cold deionized water to dissolve and remove the residual inorganic salts before drying and recrystallization.

Section 4: Comparative Data

The choice of nitrating agent significantly impacts the reaction's outcome. The following table summarizes typical conditions and expected results based on literature data.

ParameterMethod 1: HNO₃/H₂SO₄Method 2: KNO₃/H₂SO₄Reference
Nitrating Agent Fuming Nitric AcidPotassium Nitrate[5][6]
Addition Temp. 0–10 °C0–5 °C[5][6]
Reaction Temp. 95–105 °C85–90 °C[5][6]
Reaction Time 2–12 hours1–2 hours[5]
Typical Yield 60–75%>90%[5]
Safety Profile High risk of NOx fumes, vigorous reactionMore controlled, reduced NOx emission[5]

References

Technical Support Center: Nitration of 2,3,5-Trimethylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of 2,3,5-trimethylpyridine N-oxide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that chemists may encounter during this critical synthetic transformation. As a key step in the synthesis of various pharmaceutical intermediates, achieving a high yield and purity of the desired 4-nitro product is paramount. This document offers field-proven insights and explains the chemical principles behind the recommended procedures to help you navigate the challenges of this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of 4-nitro-2,3,5-trimethylpyridine N-oxide is significantly lower than expected. What are the most common causes?

A1: Low yields in this nitration are typically traced back to one of three primary issues: incomplete reaction, product degradation, or competing side reactions.

  • Incomplete Reaction: The N-oxide group activates the pyridine ring, but the reaction still requires harsh conditions to proceed efficiently.[1] Ensure your nitrating mixture (typically fuming nitric acid and concentrated sulfuric acid) is correctly prepared and that the reaction temperature is maintained. An insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. One study found the optimal temperature and time for a similar reaction to be 80°C for 6 hours.[2]

  • Product Degradation/Tarrying: The appearance of a dark brown or black reaction mixture is a strong indicator of oxidative degradation.[3] This occurs when the highly oxidizing nitrating mixture attacks the substrate or product non-selectively, especially at elevated temperatures. To mitigate this, ensure a controlled, slow addition of the substrate to the nitrating mixture (or vice-versa) while maintaining a consistently low temperature during the addition phase before heating.

  • Side Reactions: The most common yield-reducing side reaction is deoxygenation of the N-oxide, which forms the parent pyridine. This deactivates the ring towards electrophilic nitration, halting the desired reaction pathway for that portion of the material.

Q2: I'm observing a significant byproduct that I suspect is the deoxygenated starting material (2,3,5-trimethylpyridine). Why is this happening and how can I prevent it?

A2: Deoxygenation is a well-known side reaction for pyridine N-oxides under various conditions.[4][5] In the context of nitration, this reductive loss of the N-oxide oxygen can be promoted by certain impurities or reaction conditions.

Mechanism Insight: While the precise mechanism in a nitrating medium is complex, it can be exacerbated by the presence of reducing species or localized "hot spots" in the reaction mixture. The N-oxide functionality, though activating, can be labile under strongly acidic and high-temperature conditions.

Troubleshooting & Prevention:

  • Use High-Purity Reagents: Ensure that the sulfuric acid and nitric acid are of high purity and as anhydrous as possible. Using oleum (fuming sulfuric acid) instead of concentrated sulfuric acid can create an inherently anhydrous medium, which has been shown to improve yields in other pyridine nitrations by minimizing side reactions.[6]

  • Strict Temperature Control: Add the reagents slowly and with efficient stirring to dissipate heat. While the reaction often requires heating to proceed to completion, avoid "runaway" temperatures, as this can favor degradation and deoxygenation pathways.

  • Controlled Addition: A gradual, controlled addition of the 2,3,5-trimethylpyridine N-oxide to the pre-formed and cooled nitrating mixture can help maintain a more controlled reaction environment.

Q3: My reaction is producing a lot of tar and the workup is difficult. What causes this and what is the best practice for workup?

A3: The formation of tarry byproducts is a clear sign of oxidative degradation of the aromatic ring.[3] The powerful nitrating mixture can, especially at higher temperatures, lead to uncontrolled oxidation and polymerization of the organic substrate. The electron-donating methyl groups on the ring, while helping to activate it, also increase its susceptibility to oxidation.

Prevention:

  • Maintain Low Initial Temperature: Prepare the nitrating mixture at a low temperature (e.g., 0-10 °C) before the substrate is introduced.[7]

  • Controlled Heating: Once the substrate is added, heat the reaction mixture gradually and maintain the target temperature carefully. Avoid overheating.

Optimized Workup Protocol: A standard and effective workup procedure involves quenching the reaction mixture on ice, followed by careful neutralization.

  • Quenching: After cooling the reaction vessel to room temperature, pour the acidic mixture slowly and with vigorous stirring into a beaker containing a large amount of crushed ice. This safely dilutes the strong acids and dissipates the heat of neutralization.

  • Neutralization: Carefully add a saturated solution of a weak base, such as sodium carbonate or sodium bicarbonate, in portions.[7] Be prepared for significant foaming and gas evolution (CO₂). Continue adding the base until the pH of the solution is neutral to slightly basic (pH 7-8). This will precipitate the crude product.

  • Isolation: The precipitated yellow solid can be collected by vacuum filtration. This crude solid will often contain inorganic salts (like sodium sulfate).

  • Purification: The product can be separated from the inorganic salts by dissolving the crude material in a suitable organic solvent (like acetone or dichloromethane) and filtering off the insoluble salts. The solvent can then be removed from the filtrate under reduced pressure to yield the purified product.[7]

Q4: Is there a risk of dinitration or nitration at other positions on the ring?

A4: The regioselectivity of this reaction is generally very high for the 4-position. The N-oxide group strongly directs electrophilic substitution to the C-4 position due to resonance stabilization of the reaction intermediate.[1][8][9] The methyl groups at C-2 and C-5 also sterically hinder attack at those positions.

While dinitration is a possibility in highly activated aromatic systems, it is less common for pyridine N-oxides under standard conditions unless there are other very strong activating groups present. The introduction of the first electron-withdrawing nitro group deactivates the ring, making a second nitration significantly more difficult.[10] If you suspect dinitration, using milder conditions (lower temperature, shorter reaction time) or slightly less than one equivalent of nitric acid could improve selectivity.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway to the 4-nitro product versus the common deoxygenation side reaction.

Nitration_Pathways Start 2,3,5-Trimethylpyridine N-oxide DesiredProduct 4-Nitro-2,3,5-trimethylpyridine N-oxide Start->DesiredProduct Desired Pathway (Electrophilic Attack at C4) SideProduct 2,3,5-Trimethylpyridine (Deactivated) Start->SideProduct Side Reaction (Deoxygenation) NitratingAgent HNO₃ / H₂SO₄ NoReaction No Further Reaction SideProduct->NoReaction Nitration Fails

Caption: Main reaction vs. a common side reaction.

Recommended Experimental Protocol

This protocol is synthesized from established procedures for pyridine N-oxide nitration and incorporates best practices to minimize side reactions.[2][7]

Reagents & Equipment:

  • 2,3,5-Trimethylpyridine N-oxide

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%) or Oleum (20-30%)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Heating mantle

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath (0-10 °C), slowly add fuming nitric acid (1.2 equivalents) to concentrated sulfuric acid (3-4 volumes relative to the N-oxide). Stir gently until a homogenous solution is formed. Allow the mixture to come to room temperature.

  • Reaction Setup: Equip a three-neck flask with a magnetic stirrer, thermometer, and an addition funnel.

  • Substrate Addition: Gently warm the 2,3,5-trimethylpyridine N-oxide until it is molten (m.p. ~73°C) for easier transfer, or add it as a solid in portions to the nitrating mixture. Perform this addition slowly while maintaining the temperature of the mixture below 40 °C with cooling if necessary.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Maintain this temperature with stirring for 3-6 hours. Monitor the reaction progress by TLC if desired (a challenging but feasible task).

  • Quenching and Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate portion-wise until the pH is 7-8. A yellow solid should precipitate.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash it with cold water. To remove inorganic salts, suspend the crude solid in acetone, stir well, and filter to remove the insoluble salts. Evaporate the acetone from the filtrate to yield the final product, 4-nitro-2,3,5-trimethylpyridine N-oxide.

Impact of Reaction Conditions

ParameterConditionExpected OutcomeRationale
Temperature Too Low (<70°C)Incomplete reaction, low yield.Insufficient energy to overcome the activation barrier for nitration.
Optimal (80-90°C)High conversion to the desired product.Balances reaction rate with minimizing degradation.[2]
Too High (>100°C)Increased tar formation, potential deoxygenation, lower yield.Promotes oxidative side reactions and degradation of the substrate/product.[3]
Acid Medium Conc. H₂SO₄Standard, effective.Acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid.[11]
Oleum (Fuming H₂SO₄)Potentially higher yield, less deoxygenation.Creates an anhydrous environment, which can suppress water-mediated side reactions.[6]
Reaction Time Too ShortIncomplete reaction.The reaction requires several hours to reach completion.
Too LongPotential for increased product degradation.Prolonged exposure to harsh conditions can degrade the nitro product.

References

Technical Support Center: Purification of Crude 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3,5-Trimethyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this key intermediate. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction: The Chemistry of Purification

The synthesis of this compound typically involves a two-step process: the oxidation of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine) to 2,3,5-trimethylpyridine 1-oxide, followed by the nitration of the N-oxide.[1] Impurities can arise from incomplete reactions, side reactions, or degradation of the product during workup. The successful isolation of pure this compound is critical for its use in subsequent synthetic steps, such as in the production of pharmaceuticals.[2]

This guide will address common purification challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Troubleshooting Guide

Issue 1: My crude product is a dark, oily residue instead of the expected solid.

Answer:

This is a common issue that can arise from several factors. The primary suspects are residual starting materials, excess nitrating agents, and the formation of various byproducts.

Causality:

  • Incomplete Oxidation: If the initial oxidation of 2,3,5-trimethylpyridine was not complete, the remaining starting material, being a liquid at room temperature, will contribute to the oily nature of the crude product.

  • Residual Acids: Inadequate neutralization of the strong acids (sulfuric and nitric acid) used in the nitration step can lead to the formation of salts with the pyridine N-oxide product, which may be oily or have a depressed melting point.

  • Side Reactions: Over-nitration or side-chain nitration, although less common, can produce byproducts that are difficult to crystallize.

Troubleshooting Protocol:

  • Ensure Complete Neutralization: Before extraction, carefully check the pH of the aqueous solution after quenching the reaction mixture. The pH should be neutral to slightly basic (pH 7-8). Use a saturated solution of sodium bicarbonate or sodium carbonate for neutralization, adding it slowly and with vigorous stirring to avoid excessive foaming and localized pH changes.

  • Thorough Extraction: Extract the neutralized aqueous layer multiple times with a suitable organic solvent like dichloromethane or chloroform to ensure complete recovery of the product.

  • Wash the Organic Layer: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Avoid excessive heating during solvent removal, as it can lead to product degradation.

Issue 2: My TLC analysis shows multiple spots. How do I identify them and choose a purification strategy?

Answer:

Thin-layer chromatography (TLC) is an essential tool for diagnosing purification issues. Understanding the relative polarities of the components is key to interpreting the chromatogram and devising a separation strategy.

Identifying the Spots:

A typical TLC of the crude reaction mixture might show the following spots:

CompoundExpected PolarityApproximate Rf Value (DCM:EtOAc = 5:3)
2,3,5-Trimethylpyridine (unreacted starting material)LowHigh (close to the solvent front)
2,3,5-Trimethylpyridine 1-oxide (starting material for nitration)MediumIntermediate (e.g., ~0.5)
This compound (Product) High Low (e.g., ~0.2-0.3) [3]
Dinitro byproducts (potential)Very HighVery Low (close to the baseline)

Note: These Rf values are estimates and can vary depending on the exact TLC plate, chamber saturation, and solvent mixture.

Workflow for Purification Strategy Selection:

purification_strategy TLC Analyze crude material by TLC Recrystallization Attempt Recrystallization TLC->Recrystallization Spots are well-separated and product is major component Column Perform Column Chromatography TLC->Column Spots are close together or multiple impurities present Recrystallization->Column Fails or purity is low Pure Pure Product Recrystallization->Pure Successful Column->Pure

Caption: Decision workflow for purification strategy.

Issue 3: Recrystallization is not working. The product either "oils out" or the purity does not improve significantly.

Answer:

Recrystallization is a powerful technique, but its success depends on choosing the right solvent system and having a crude product of sufficient initial purity.

Causality:

  • "Oiling Out": This occurs when the solute is too soluble in the hot solvent or when the solution is cooled too quickly. The product comes out of the solution as a supercooled liquid instead of forming crystals.

  • Poor Purity Improvement: If the impurities have similar solubility properties to the product in the chosen solvent, recrystallization will be ineffective.

Troubleshooting Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. For this compound, consider the following solvents or solvent pairs:

    • Acetone: A good starting point, as it is effective for similar compounds.[3]

    • Ethanol or Isopropanol: Can be effective, but the product may have higher solubility at room temperature.

    • Ethyl Acetate/Hexane: A good solvent pair for adjusting polarity. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Dichloromethane/Hexane: Similar to the ethyl acetate/hexane system.

  • Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Issue 4: I need to use column chromatography. What conditions should I use?

Answer:

Column chromatography is the method of choice when recrystallization fails or when there are multiple impurities with similar polarities.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard choice.

  • Eluent System: Based on your TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.2-0.3.

    • Starting Point: A mixture of hexanes and ethyl acetate is a good starting point. A gradient elution, starting with a low polarity mixture (e.g., 4:1 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexanes:ethyl acetate), is often effective.[3]

    • Alternative: For more polar impurities, a system of dichloromethane with a small percentage of methanol (e.g., 1-5%) can be used. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help to prevent streaking of basic compounds on the silica gel.

  • Column Packing and Loading:

    • Wet Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a level bed.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography:

Caption: Step-by-step workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q1: I see a faint spot on my TLC that is less polar than my product. What could it be?

A1: This is likely unreacted 2,3,5-trimethylpyridine 1-oxide. Its lower polarity is due to the absence of the electron-withdrawing nitro group. If the spot is significant, it indicates an incomplete nitration reaction. This impurity can usually be removed by recrystallization or column chromatography.

Q2: My final product has a lower than expected melting point.

A2: A depressed melting point is a classic sign of impurities. Even small amounts of contaminants can significantly lower and broaden the melting point range. Re-purify your product using one of the methods described above. The melting point of pure this compound is reported to be around 73-78 °C.[4][5]

Q3: Can the nitro group be hydrolyzed during workup?

A3: While the nitro group on an aromatic ring is generally stable, prolonged exposure to strongly basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution of the nitro group. It is important to perform the neutralization step at low temperatures and avoid excessive exposure to strong bases.

Q4: Are there any other potential side reactions during nitration?

A4: The N-oxide group is a strong directing group for nitration at the 4-position.[1] However, under harsh conditions (e.g., very high temperatures or prolonged reaction times), there is a small possibility of forming other isomers or dinitrated products. These would likely be more polar than the desired product and could be separated by column chromatography.

References

Degradation of 2,3,5-Trimethyl-4-nitropyridine 1-oxide during storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3,5-Trimethyl-4-nitropyridine 1-oxide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound, with a focus on preventing and identifying its degradation.

Introduction

This compound is a key intermediate in various synthetic pathways. Its stability is crucial for the success of subsequent experimental steps. This guide offers practical, evidence-based advice to ensure the integrity of your starting material, thereby safeguarding the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C.[1] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and atmospheric oxygen.[1] The container should be tightly sealed to prevent the ingress of moisture, as the compound is known to be hygroscopic.[2]

Q2: What are the visual signs of degradation?

A2: Pure this compound is typically a white to off-white or pale yellow crystalline solid.[2] Any significant color change, such as darkening to yellow, orange, or brown, can be an indicator of degradation. The presence of clumping or a change in the physical state of the powder (e.g., becoming sticky or oily) may also suggest moisture absorption and potential degradation.

Q3: What are the primary factors that can cause degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are:

  • Moisture: The compound is hygroscopic, and the presence of water can lead to hydrolysis.[2]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions, potentially leading to deoxygenation of the N-oxide or rearrangement of the molecule.

  • Heat: Elevated temperatures can accelerate the rate of decomposition.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote degradation.

Q4: What is the typical shelf life of this compound?

A4: When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), this compound is expected to be stable for an extended period. However, it is crucial to re-evaluate the purity of the compound if it has been stored for a long time, especially if the storage conditions have not been consistently maintained. A purity check via a suitable analytical method, such as HPLC, is recommended before use in critical applications.

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a systematic approach to identifying and addressing degradation issues with this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.

G cluster_observe Observation cluster_confirm Confirmation cluster_investigate Investigation cluster_action Corrective Actions observe Observe Signs of Degradation (Color change, clumping, etc.) confirm Confirm Degradation with Analytical Methods (HPLC, LC-MS) observe->confirm Suspicion of Degradation investigate Investigate Potential Causes confirm->investigate Degradation Confirmed storage Improper Storage? (Temp, Light, Moisture) investigate->storage handling Improper Handling? (Exposure to air, contaminants) investigate->handling incompatibility Chemical Incompatibility? (Solvents, reagents) investigate->incompatibility action Implement Corrective Actions storage->action handling->action incompatibility->action new_sample Use a fresh, pure sample action->new_sample optimize_storage Optimize storage conditions action->optimize_storage review_protocol Review handling protocols action->review_protocol

Caption: Troubleshooting workflow for degradation of this compound.

Step 1: Physical and Chemical Characterization of the Compound

Before delving into degradation specifics, it is essential to be familiar with the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 86604-79-7[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance White to off-white or pale yellow crystalline solid[2]
Melting Point 73-78 °C[1][3]
Solubility Slightly soluble in water (4 g/L at 25 °C)[3]
Step 2: Identifying Potential Degradation Pathways

Understanding the likely chemical transformations the molecule can undergo is key to identifying degradation products and preventing their formation.

G TMNPO This compound Deoxygenation Deoxygenation Product (2,3,5-Trimethyl-4-nitropyridine) TMNPO->Deoxygenation Light, Heat Hydrolysis Hydrolysis Product (e.g., Hydroxypyridine derivative) TMNPO->Hydrolysis Moisture, Acid/Base Rearrangement Photochemical Rearrangement (e.g., Oxaziridine derivative) TMNPO->Rearrangement UV Light

Caption: Potential degradation pathways of this compound.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the deoxygenation of the N-oxide to form 2,3,5-trimethyl-4-nitropyridine. Another potential pathway is the rearrangement to form an oxaziridine intermediate, which can then lead to other products.

  • Hydrolysis: Due to its hygroscopic nature, the compound can react with water. This hydrolysis may be accelerated in the presence of acids or bases, potentially leading to the substitution of the nitro group with a hydroxyl group.

  • Thermal Degradation: High temperatures can provide the energy needed for various decomposition reactions, including deoxygenation and cleavage of the pyridine ring. The hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx).

Step 3: Analytical Protocols for Purity Assessment and Degradation Monitoring

A robust analytical method is essential for confirming the purity of this compound and for identifying any degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products. A typical mobile phase system could be a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to achieve the best separation.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm or 310 nm, determined by a UV scan) is suitable.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose the compound (in solid state and in solution) to a light source that provides both UV and visible light.

  • Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Protocol: Identification of Degradation Products by LC-MS/MS

For the structural elucidation of unknown degradation products observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[8][9][10]

  • LC Separation: Use the developed stability-indicating HPLC method to separate the degradation products.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often suitable for this class of compounds.

    • MS Scan: Perform a full scan MS analysis to determine the molecular weights of the degradation products.

    • MS/MS Fragmentation: Select the molecular ions of the degradation products and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. The fragmentation patterns can provide valuable structural information. For example, a loss of 16 Da from the molecular ion in an N-oxide can indicate deoxygenation.

Mitigation Strategies and Best Practices

To minimize the degradation of this compound, the following best practices should be implemented:

  • Procurement: Purchase the compound from a reputable supplier that provides a certificate of analysis with purity data.

  • Incoming Inspection: Upon receipt, visually inspect the compound for any signs of degradation. If in doubt, perform a purity check using a validated analytical method.

  • Storage:

    • Store in a refrigerator at 2-8 °C.[1]

    • Keep the container tightly sealed and consider using a desiccator to protect from moisture.

    • Protect from light by using an amber-colored vial or by storing it in a dark cabinet.

    • For long-term storage, consider flushing the container with an inert gas before sealing.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

    • Handle the compound in a controlled environment, such as a glove box with an inert atmosphere, especially for sensitive reactions.

    • Use clean, dry spatulas and glassware to avoid contamination.

  • Experimental Design:

    • Be mindful of the stability of the compound in different solvents and at various pH values.

    • If a reaction requires elevated temperatures, monitor the stability of the starting material over the course of the reaction.

    • When working with potentially incompatible reagents, consider adding the this compound at a later stage of the reaction or at a lower temperature.

By adhering to these guidelines, researchers can significantly reduce the risk of degradation of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Managing 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5-Trimethyl-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting issues related to the hygroscopic nature of this compound. Our goal is to ensure the integrity and reproducibility of your experiments by addressing potential challenges with practical, science-backed solutions.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound, a solid reagent, this property can lead to significant experimental inaccuracies. The absorption of moisture can alter the compound's physical state, making it clumpy or even appear to "melt," which complicates accurate weighing and dispensing.[1][2] More critically, the introduction of water can affect the compound's chemical properties and reactivity in downstream applications.[2]

Q2: How can I tell if my sample of this compound has been compromised by moisture?

A2: Visual inspection is the first step. A pristine sample should be a free-flowing white to orange or green powder or crystal. Signs of moisture contamination include clumping, caking, or the presence of a liquid phase. However, significant moisture can be absorbed before these physical changes are apparent. For quantitative and definitive assessment, Karl Fischer titration is the recommended method for accurately determining water content.[3][4][5]

Q3: What are the immediate consequences of using a moisture-contaminated sample in my experiments?

A3: The primary consequence is inaccurate quantification. If you weigh out what you believe to be a specific mass of the compound, a portion of that mass will be water, leading to a lower molar quantity of the reagent than intended. This can result in lower reaction yields, incomplete reactions, or altered reaction kinetics. Furthermore, the presence of water can initiate unwanted side reactions or degradation of the compound, particularly under certain pH conditions.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or irreproducible results.
  • Root Cause Analysis: One of the most common culprits for inconsistent results when using hygroscopic reagents is variable water content in the starting material. The nitro group in nitropyridine N-oxides can be susceptible to substitution reactions, and the overall reactivity can be influenced by the reaction medium.[6][7] The presence of water can alter the polarity of the solvent and may participate in the reaction mechanism, leading to unpredictable outcomes.

  • Troubleshooting Steps:

    • Quantify Water Content: Before use, determine the water content of your this compound sample using Karl Fischer titration.[3] This will allow you to adjust the mass of the reagent to account for the water present, ensuring you are using the correct molar amount.

    • Drying the Reagent: If the water content is unacceptably high, the compound may need to be dried. This can often be achieved by placing the material under a high vacuum for several hours. Gentle heating may be applied, but care must be taken to avoid thermal decomposition. Always consult the material's safety data sheet (MSDS) for thermal stability information.

    • Standardize Handling Procedures: Implement a strict, standardized protocol for handling the reagent to minimize exposure to atmospheric moisture. This includes using a glove box or glove bag for all manipulations.[8]

Issue 2: Difficulty in accurately weighing the compound.
  • Root Cause Analysis: The rapid absorption of atmospheric moisture can cause the mass reading on an analytical balance to continuously increase, making it challenging to obtain a stable and accurate measurement.[9]

  • Troubleshooting Protocol: Weighing by Difference

    • Preparation: Place a sealed vial containing the this compound onto the analytical balance and record the initial mass.

    • Transfer: In a controlled environment (e.g., a glove box or under a stream of inert gas), quickly transfer an approximate amount of the solid from the vial to your reaction vessel.

    • Final Mass: Immediately reseal the original vial and place it back on the same analytical balance. Record the final mass.

    • Calculation: The difference between the initial and final mass is the precise amount of compound transferred to your reaction vessel.[10]

    This method minimizes the exposure of the bulk material to the atmosphere and provides a more accurate measurement of the transferred solid.

    Workflow for Weighing a Hygroscopic Reagent

    G cluster_0 Controlled Environment (Glove Box / Inert Gas) A 1. Weigh sealed vial (Initial Mass) B 2. Quickly transfer reagent to reaction vessel A->B Open Vial C 3. Re-seal and re-weigh vial (Final Mass) B->C Close Vial D 4. Calculate Transferred Mass (Initial - Final) C->D

    A workflow diagram for accurately weighing a hygroscopic compound.

Best Practices for Handling and Storage

To maintain the integrity of this compound, adhere to the following best practices:

Storage:

  • Primary Container: Always keep the compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended.[5][11]

  • Temperature: Store in a cool, dry place, ideally at 2-8°C as recommended by suppliers.[5][11]

Handling:

  • Controlled Environment: Whenever possible, handle the compound inside a glove box with a dry, inert atmosphere.[8] If a glove box is unavailable, a glove bag flushed with inert gas is a viable alternative.

  • Minimize Exposure: Plan your experiment to minimize the time the container is open. Have all necessary spatulas, weighing boats, and reaction vessels ready before opening the reagent bottle.

  • Use Appropriate Tools: Use dry, clean spatulas and glassware. Residual moisture on your equipment can compromise the reagent.

Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature 2-8°CReduces the rate of potential degradation and moisture absorption.
Storage Atmosphere Inert Gas (Nitrogen/Argon)Prevents exposure to atmospheric moisture and oxygen.[5][11]
Container Tightly sealed, original container within a desiccatorProvides a multi-barrier defense against moisture ingress.
Handling Environment Glove box or glove bagMinimizes contact with atmospheric humidity during transfer and weighing.[8]
Weighing Technique Weighing by differenceEnsures accurate measurement of the transferred amount without prolonged exposure.[10]

Advanced Analytical Techniques for Quality Control

For applications requiring stringent control over water content, the following analytical methods can be employed:

  • Karl Fischer Titration: This is the gold standard for accurate and precise water content determination in solids.[3][4][5] It is a highly specific method that reacts directly with water molecules.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Can detect the presence of water by observing the characteristic O-H stretching vibrations.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a peak for water, although its chemical shift can be variable. More advanced techniques like ¹⁹F NMR in conjunction with specific reagents can offer very high sensitivity for water detection.[12]

    • UV-Vis Spectroscopy: While not a direct measure of water, changes in the UV-Vis spectrum of the compound in solution could indicate degradation or interaction with water, especially if it leads to the formation of new chromophores.[8][13][14][15]

By implementing these guidelines, researchers can mitigate the risks associated with the hygroscopic nature of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Nitration of 2,3,5-Trimethylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of pyridine N-oxides. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to work with the nitration of 2,3,5-trimethylpyridine N-oxide. We provide in-depth troubleshooting, frequently asked questions, and detailed protocols for alternative nitrating agents to help you navigate the challenges of this important synthetic transformation.

Introduction: Why Seek Alternatives for Nitration?

The traditional method for nitrating pyridine N-oxides, including 2,3,5-trimethylpyridine N-oxide, involves the use of a potent mixture of concentrated or fuming nitric acid and concentrated sulfuric acid.[1] While effective, this "mixed acid" approach presents several challenges:

  • Safety Hazards: Fuming nitric acid is highly corrosive and volatile, and the reaction can generate toxic nitrogen oxide (NOx) fumes. The reactions are often highly exothermic and require strict temperature control to prevent runaways.[2]

  • Environmental Concerns: The use of large quantities of sulfuric acid results in a significant volume of acidic waste, which requires neutralization and disposal, posing environmental challenges.

  • Harsh Conditions: The aggressive nature of mixed acid can be unsuitable for sensitive substrates, potentially leading to degradation and the formation of unwanted byproducts.[3]

This guide focuses on providing safer, more environmentally friendly, and often more controlled alternative methods for the synthesis of 2,3,5-trimethyl-4-nitropyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2,3,5-trimethylpyridine N-oxide highly regioselective for the 4-position?

A1: The N-oxide functional group is an electron-donating group by resonance. It increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution than pyridine itself. The resonance structures show a buildup of negative charge specifically at the 2- and 4-positions. While both are activated, the 4-position (para) is sterically more accessible and electronically favored, leading to the predominant formation of the 4-nitro isomer.

Q2: I'm starting from 2,3,5-trimethylpyridine. How do I prepare the N-oxide precursor?

A2: The N-oxide is typically prepared by oxidizing the parent pyridine. A common and effective method involves using hydrogen peroxide in acetic acid. A detailed protocol is available for this straightforward conversion.[4]

Q3: What are the main byproducts I should watch out for during nitration?

A3: The primary concerns are incomplete reactions leaving unreacted starting material, and side reactions due to overly harsh conditions.[3] Potential byproducts include:

  • Isomeric Products: While the 4-nitro product is heavily favored, trace amounts of the 2-nitro isomer could form.

  • Dinitrated Products: Under excessively harsh conditions (high temperature, large excess of nitrating agent), dinitration could occur, although this is less common for N-oxides.

  • Decomposition Products: High temperatures can lead to the formation of dark-colored decomposition products, reducing yield and purity.[3]

Q4: Can I use these alternative methods for other substituted pyridine N-oxides?

A4: Yes, the alternative methods described here, particularly the use of potassium nitrate/sulfuric acid, are generally applicable to other substituted pyridine N-oxides.[5] However, the reactivity will be influenced by the electronic nature of the other substituents on the ring. Optimization of reaction time, temperature, and stoichiometry may be necessary for each specific substrate.

Alternative Nitrating Agents: Protocols and Data

We present two robust alternatives to the conventional mixed-acid nitration. These methods offer improved safety profiles and reduced environmental impact.

Alternative 1: Potassium Nitrate in Concentrated Sulfuric Acid

This is one of the most practical and safer alternatives, as it avoids the direct handling of fuming nitric acid. The reaction generates the nitronium ion (NO₂⁺) in situ. This method has been successfully applied to various pyridine N-oxide derivatives.[2][5]

Nitrating AgentTemperatureSafety ProfileEnvironmental ImpactTypical YieldReference
HNO₃/H₂SO₄ 90-130 °CHazardous (fuming acid, NOx gas)High (spent acid waste)~85-95%[1][6]
KNO₃/H₂SO₄ 80-120 °CImproved (solid, stable reagent)Moderate (spent acid waste)~85-95%[5]

G sub_dissolve 1. Dissolve N-oxide in conc. H₂SO₄ at 0-10 °C kno3_add 2. Add KNO₃ portion-wise maintaining low temperature sub_dissolve->kno3_add Controlled addition heating 3. Heat reaction mixture to 80-120 °C for 2-4h kno3_add->heating Gradual heating quench 4. Cool and quench by pouring onto crushed ice heating->quench After reaction completion neutralize 5. Neutralize with base (e.g., Na₂CO₃) to pH 7-8 quench->neutralize Careful portion-wise addition isolate 6. Isolate product by filtration, wash with water, and dry neutralize->isolate Precipitation

Materials:

  • 2,3,5-Trimethylpyridine N-oxide (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 5-10 volumes)

  • Potassium Nitrate (KNO₃) (1.1 - 1.5 eq)

  • Crushed Ice

  • Sodium Carbonate (solid or saturated solution)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-10 °C.

  • Dissolution: Slowly and carefully add the 2,3,5-trimethylpyridine N-oxide to the cold sulfuric acid with stirring. The dissolution is exothermic; maintain the temperature below 20 °C.

  • Addition of Nitrating Agent: Once the N-oxide is fully dissolved, begin adding solid potassium nitrate in small portions. Ensure the temperature does not exceed 20 °C during the addition.[5]

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture in an oil bath to 80-120 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the cold acidic solution by adding solid sodium carbonate or a saturated aqueous solution in portions. This step is highly exothermic and will cause significant foaming (CO₂ evolution). Continue adding base until the pH of the solution is between 7 and 8. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Alternative 2: Dinitrogen Pentoxide (N₂O₅) generated in situ

For substrates that may be sensitive to highly acidic conditions or high temperatures, nitration using dinitrogen pentoxide (N₂O₅) is an excellent milder alternative. N₂O₅ can be conveniently generated in situ from nitric acid and an anhydride, such as trifluoroacetic anhydride (TFAA).[7][8]

  • Preparation of N₂O₅ Solution: In a flask cooled in an ice bath (0 °C), add trifluoroacetic anhydride.[8] Slowly add concentrated nitric acid dropwise with stirring. Allow the mixture to stir for 15-30 minutes at 0 °C to generate the N₂O₅ reagent.

  • Reaction: Slowly add a solution of 2,3,5-trimethylpyridine N-oxide in a suitable solvent (e.g., dichloromethane or acetonitrile) to the cold N₂O₅ mixture.

  • Monitoring: Maintain the reaction at low temperature (e.g., 0-10 °C) and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a chilled aqueous solution of sodium metabisulfite to quench any excess oxidizing agent.[7]

  • Extraction: Bring the pH of the solution to neutral (pH 7) with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent like chloroform or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography or recrystallization.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides solutions to the most common issues encountered during the nitration of pyridine N-oxides.

G

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired 4-Nitro Product 1. Incomplete reaction: Temperature too low or reaction time too short.2. Insufficient nitrating agent: Stoichiometry is off.3. Degradation: Reaction temperature was too high, leading to decomposition.[3]1. Cautiously increase the reaction temperature or extend the reaction time. Monitor progress via TLC.2. Ensure at least a slight excess (1.1-1.5 equivalents) of the nitrating agent is used.3. Maintain strict temperature control. If degradation is suspected, lower the reaction temperature, even if it requires a longer reaction time.
Presence of Unreacted Starting Material 1. Reaction conditions too mild: Temperature is too low or reaction time is insufficient for full conversion.2. Poor mixing: Inefficient stirring, especially in a heterogeneous mixture.1. As above, moderately increase the temperature and/or extend the reaction time.[3]2. Ensure vigorous and efficient stirring throughout the reaction.
Formation of Dark-Colored Product or Mixture 1. Decomposition: Overheating the reaction mixture.2. Formation of NOx byproducts: Common with nitric acid-based methods at elevated temperatures.1. Maintain strict temperature control. Pouring the reaction mixture onto ice during work-up can help minimize further degradation.2. Ensure the reaction is performed in a well-ventilated fume hood. The potassium nitrate method often reduces the formation of these fumes.[5]
Product Contaminated with Inorganic Salts 1. Inadequate washing: Insufficient washing of the filtered product after neutralization.1. After filtering the precipitated product, wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear.

References

Technical Support Center: Minimizing By-product Formation in Omeprazole Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of omeprazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to by-product formation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, enhance purity, and ensure the integrity of your final product.

Section 1: Synthesis of the Sulfide Intermediate (Ufiprazole)

The primary intermediate, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole, often referred to as Ufiprazole or omeprazole sulfide, is synthesized through the condensation of 5-methoxy-1H-benzimidazole-2-thiol and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[1] While this is a common route, several side reactions can lead to impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant levels of dimer impurities in our Ufiprazole synthesis. What is the cause and how can we mitigate this?

A1: Root Cause: Dimer impurities, such as 5-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole and its 6-methoxy positional isomer, are known process-related impurities.[2][3] These arise from a secondary reaction where the benzimidazole nitrogen of one Ufiprazole molecule is alkylated by another molecule of the reactive intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. This side reaction is competitive with the desired S-alkylation.

Troubleshooting & Optimization Protocol:

  • Control of Stoichiometry: Ensure a precise 1:1 molar ratio of the benzimidazole thiol and the pyridine hydrochloride. An excess of the alkylating agent can drive the formation of N-alkylated dimers.

  • Reaction Temperature: Maintain a controlled, low-to-moderate temperature during the condensation reaction. Elevated temperatures can increase the rate of the undesired N-alkylation.

  • pH Control: The reaction is typically carried out in the presence of a base to deprotonate the thiol. Careful control of pH is crucial. A highly basic environment can also deprotonate the benzimidazole nitrogen, making it more susceptible to alkylation. Gradual addition of the base can help maintain the desired selectivity.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. A solvent system that favors the solubility of the thiolate salt while minimizing the reactivity of the benzimidazole nitrogen is ideal.

Q2: What are the potential side reactions during the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, and how do they impact the final intermediate?

A2: Root Cause: The synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride typically involves the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using a chlorinating agent like thionyl chloride (SOCl₂).[4] Potential side reactions include over-chlorination or degradation of the pyridine ring under harsh conditions. A common issue is the demethylation of the methoxy group if the reaction conditions are not well-controlled.[5]

Troubleshooting & Optimization Protocol:

  • Choice of Chlorinating Agent: While thionyl chloride is effective, other reagents like triphosgene can be used and may offer better control and fewer by-products.[5]

  • Temperature Control: The chlorination reaction should be performed at low temperatures (e.g., 0-10 °C) to minimize degradation and side reactions.[5][6]

  • Controlled Addition: Add the chlorinating agent dropwise to the solution of the alcohol to maintain better control over the reaction exotherm and local concentrations.[4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]

  • Work-up Procedure: After the reaction, it is important to properly quench any remaining chlorinating agent and remove acidic by-products to prevent degradation of the desired product.

Section 2: The Critical Oxidation Step - From Sulfide to Sulfoxide (Omeprazole)

The final step in the synthesis of omeprazole is the oxidation of the sulfide intermediate (Ufiprazole) to the corresponding sulfoxide. This step is critical as over-oxidation to the sulfone by-product is a major challenge.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Q3: Our primary issue is the formation of the sulfone impurity during the oxidation of Ufiprazole. What are the key factors to control to minimize this by-product?

A3: Root Cause: The sulfone by-product (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole) is formed by the over-oxidation of the desired sulfoxide.[7][9] This is a common issue with many oxidizing agents, and its formation is highly dependent on the reaction conditions.

Troubleshooting & Optimization Protocol:

  • Choice of Oxidizing Agent:

    • m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidizing agent. However, careful control of stoichiometry is crucial to avoid over-oxidation.[7][10]

    • Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, such as vanadium compounds. This can offer better selectivity but requires careful optimization of the catalyst system.[8]

    • Other Reagents: N-halosuccinimides or 1,3-dihalo-5,5-dimethylhydantoin in the presence of a base have also been reported.[8]

  • Stoichiometry of the Oxidizing Agent: Use a slight excess but carefully controlled amount of the oxidizing agent (typically 1.0 to 1.5 equivalents).[11] Monitor the reaction closely using techniques like TLC or HPLC to determine the endpoint.

  • Temperature Control: Perform the oxidation at low temperatures (e.g., -20°C to 0°C) to slow down the rate of both the desired oxidation and the over-oxidation, thereby improving selectivity.[11][12]

  • Reaction Time: Quench the reaction promptly once the starting sulfide has been consumed to prevent further oxidation of the sulfoxide product.[12]

Data Summary: Impact of Reaction Conditions on Sulfone Formation

ParameterConditionExpected Outcome on Sulfone Formation
Oxidizing Agent m-CPBA vs. Catalytic H₂O₂Catalytic systems can offer higher selectivity.
Stoichiometry 1.1 eq. vs. 1.5 eq. of oxidantHigher equivalents increase the risk of sulfone formation.
Temperature -10°C vs. Room TemperatureLower temperatures significantly reduce over-oxidation.[12]
Reaction Time Monitored vs. Fixed TimeMonitoring allows for timely quenching, preventing over-oxidation.[12]

Q4: We are having difficulty with the purification of omeprazole from the sulfone by-product. Are there any effective methods?

A4: Root Cause: Omeprazole and its corresponding sulfone have very similar physicochemical properties, which makes their separation by traditional crystallization challenging.[8]

Troubleshooting & Optimization Protocol:

  • Crystallization Solvent System: A mixture of methanol and water is commonly used for the recrystallization of omeprazole. Adjusting the pH to around 9.0 can facilitate the precipitation of omeprazole while potentially leaving more of the sulfone in the mother liquor.[12]

  • Chromatographic Purification: For laboratory-scale synthesis, column chromatography on silica gel can be an effective method to separate the sulfone from the desired product.[13]

  • Chemical Treatment: A patented method describes the treatment of a semi-pure product contaminated with the sulfone analog with solid potassium carbonate in an alcohol medium at elevated temperatures to reduce the sulfone impurity.[11]

Experimental Workflow: Minimizing Sulfone Formation

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation A Dissolve Ufiprazole in a suitable solvent (e.g., Dichloromethane) B Cool the reaction mixture to -10°C to -5°C A->B C Slowly add a solution of m-CPBA (1.05 eq.) B->C D Monitor reaction progress by HPLC/TLC C->D Maintain low temp. E Quench the reaction upon completion (e.g., with Na₂S₂O₃ solution) D->E Ufiprazole consumed F Wash with aqueous NaHCO₃ solution E->F G Separate organic layer and dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Crystallize from Methanol/Water H->I

Caption: Workflow for controlled oxidation to minimize sulfone by-product.

Section 3: General Troubleshooting

Q5: We are observing colored impurities in our final product. What is the likely cause and how can we remove them?

A5: Root Cause: Colored impurities can arise from the degradation of omeprazole or its intermediates. These compounds are known to be sensitive to light and acidic conditions.[12][14]

Troubleshooting & Optimization Protocol:

  • Protection from Light: Conduct the synthesis and purification steps in vessels protected from light (e.g., amber glassware or vessels wrapped in aluminum foil).[12]

  • pH Control: Avoid strongly acidic conditions, especially during work-up and purification, as omeprazole is acid-labile.[14]

  • Temperature: Perform purification steps at lower temperatures to minimize degradation.[12]

  • Decolorization: Treatment with activated carbon or macroporous resin can be effective in adsorbing and removing colored impurities.[12]

Logical Relationship of Impurity Formation

Caption: Key stages of by-product formation in omeprazole synthesis.

References

Stability of 2,3,5-Trimethyl-4-nitropyridine 1-oxide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5-Trimethyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and reactivity of this compound.

Q1: What are the general stability and storage recommendations for this compound?

A1: this compound is a solid with a melting point of approximately 73-80°C.[1][2] For long-term storage, it is recommended to keep the compound at 2°C - 8°C in a dry environment under an inert atmosphere, such as nitrogen.[1] The compound is hygroscopic and can be sensitive to moisture.[3] Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

Q2: How stable is this compound in dilute acidic solutions at room temperature?

A2: Generally, 4-nitropyridine-N-oxides, the class of compounds to which this compound belongs, are considered to be very stable in dilute aqueous acidic solutions at room temperature.[4][5] This stability makes them useful intermediates in various synthetic procedures where acidic conditions are required.[6] However, the term "stable" is context-dependent, and prolonged exposure or harsher acidic conditions can lead to degradation.

Q3: Can the N-oxide group be removed (deoxygenated) under acidic conditions?

A3: Yes, deoxygenation of pyridine N-oxides is a common transformation that can be facilitated by acidic conditions, often in the presence of a reducing agent.[7][8] Formic acid, for instance, can act as a Brønsted activator and solvent for the iodide-catalyzed deoxygenation of various heterocyclic N-oxides.[7] Strong acids like trifluoromethanesulfonic acid (TfOH) have also been shown to catalyze the deoxygenation of pyridine N-oxides in photoredox reactions.[8][9]

Q4: Is the nitro group susceptible to reaction under acidic conditions?

A4: The nitro group of 4-nitropyridine-N-oxides is generally stable in dilute acids. However, under more vigorous conditions, such as heating in concentrated hydrohalic acids, the nitro group can be substituted. For example, heating 4-nitropyridine-N-oxide in concentrated hydrochloric acid can lead to the formation of 4-chloropyridine-N-oxide.[10] This reactivity highlights that while stable under mild conditions, the nitro group can become a leaving group under harsher acidic environments.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments with this compound in acidic media.

Problem 1: My reaction in acidic media is showing unexpected byproducts or low yield.

Possible Causes and Solutions:

  • Cause: Decomposition of the starting material due to harsh acidic conditions. While stable in dilute acids, strong or concentrated acids, especially at elevated temperatures, can lead to either deoxygenation of the N-oxide or substitution of the nitro group.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review the acid concentration and reaction temperature. If using a strong acid or high temperatures, consider if these conditions are necessary for the desired transformation.

    • Screen Milder Acids: If possible, experiment with weaker acids or lower concentrations. For example, if using concentrated sulfuric acid, try a milder acid like acetic acid.

    • Temperature Control: Run the reaction at a lower temperature. If the reaction is sluggish, a longer reaction time at a lower temperature may be preferable to a shorter time at a higher, potentially decomposing, temperature.

    • In-situ Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and the appearance of byproducts in real-time. This can help identify the onset of decomposition.

Problem 2: I am observing the loss of the N-oxide group from my molecule.

Possible Causes and Solutions:

  • Cause: Deoxygenation is occurring as a side reaction. This can be promoted by the acidic medium, especially if any reducing agents are present, even catalytically.

  • Troubleshooting Workflow:

Deoxygenation_Troubleshooting start Deoxygenation Observed check_reagents Review all reagents for reducing potential start->check_reagents check_acid Is the acid known to promote deoxygenation? (e.g., HBr, HI) check_reagents->check_acid No obvious reducing agents protect_n_oxide Consider if N-oxide is necessary at this step or if it can be introduced later check_reagents->protect_n_oxide Reducing agent is essential lower_temp Lower reaction temperature check_acid->lower_temp Yes change_acid Switch to a non-reducing, non-nucleophilic acid (e.g., H2SO4, TfOH) check_acid->change_acid No solution Reduced Deoxygenation lower_temp->solution change_acid->solution protect_n_oxide->solution

Caption: Troubleshooting workflow for unexpected deoxygenation.

Problem 3: The nitro group is being replaced by another functional group from the acidic medium.

Possible Causes and Solutions:

  • Cause: Nucleophilic substitution of the 4-nitro group. The N-oxide group activates the 4-position of the pyridine ring towards nucleophilic attack. In the presence of strong nucleophilic acids like concentrated HCl or HBr at high temperatures, the halide can displace the nitro group.

  • Preventative Measures:

    • Choice of Acid: Use a non-nucleophilic acid such as sulfuric acid or perchloric acid if the reaction conditions allow.

    • Temperature Management: Avoid high reaction temperatures when using potentially nucleophilic acids.

    • Protecting Groups: If the N-oxide's activating effect is not required for a specific step, consider a synthetic route where the N-oxidation is performed after the step involving strong nucleophilic acids.

Section 3: Experimental Protocols & Data

This section provides a detailed protocol for a common reaction involving this compound and a summary of its stability under different conditions.

Protocol: Nitration of 2,3,5-Trimethylpyridine 1-oxide

This protocol is adapted from general procedures for the nitration of pyridine N-oxides and is a key step in the synthesis of the title compound.[6][11]

Materials:

  • 2,3,5-Trimethylpyridine 1-oxide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Sodium Carbonate

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask equipped with a stirrer and a thermometer, carefully add 2,3,5-Trimethylpyridine 1-oxide to cold (0-5 °C) concentrated sulfuric acid.

  • Cool the mixture to approximately 10°C in an ice-salt bath.

  • Slowly add fuming nitric acid portion-wise, ensuring the temperature does not rise excessively.

  • After the addition is complete, slowly raise the temperature to 95-100°C.

  • A vigorous reaction may occur, which should be controlled with an ice-water bath.

  • Once the initial vigorous reaction subsides, continue heating at 100-105°C for 2 hours.

  • Cool the reaction mixture to 10°C and carefully pour it onto crushed ice.

  • Neutralize the solution by slowly adding sodium carbonate until the product precipitates.

  • Filter the solid product and wash it with cold water.

  • The crude product can be further purified by extraction with a suitable organic solvent like chloroform, followed by drying and evaporation of the solvent.

Data Summary: Stability under Acidic Conditions

ConditionObservationReference
Dilute aqueous acid, room temperatureGenerally stable[4][5]
Concentrated HCl, elevated temperatureSubstitution of nitro group with chloro group[10]
Formic acid with iodide sourceDeoxygenation of the N-oxide[7]
Strong acids (e.g., TfOH) with a photocatalystDeoxygenation of the N-oxide[8][9]

Section 4: Mechanistic Insights

The Role of the N-oxide in Acidic Media

The N-oxide functionality plays a dual role in the reactivity of this compound.

  • Basicity: The N-oxide oxygen is basic and can be protonated by acids. This protonation can influence the electronic properties of the pyridine ring.

  • Activation: The N-oxide group is strongly electron-donating through resonance, which activates the 2- and 4-positions of the pyridine ring towards electrophilic attack. However, it also activates these positions towards nucleophilic substitution, especially when the ring is protonated.

Potential Degradation Pathways

Degradation_Pathways Start This compound in Acid (H+) Protonated Protonated Species Start->Protonated Deoxygenation Deoxygenation Product (2,3,5-Trimethyl-4-nitropyridine) Protonated->Deoxygenation [H], Δ Substitution Nucleophilic Substitution Product (e.g., 4-halo derivative) Protonated->Substitution Nu-, Δ

Caption: Potential degradation pathways in acidic media.

This diagram illustrates the two primary degradation pathways for this compound under acidic conditions: deoxygenation and nucleophilic substitution of the nitro group. Both pathways are typically initiated by the protonation of the N-oxide oxygen.

References

Validation & Comparative

A Definitive Guide to the Structural Elucidation of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise structural confirmation of novel compounds is a cornerstone of scientific rigor and developmental success. 2,3,5-Trimethyl-4-nitropyridine 1-oxide (CAS No: 86604-79-7, Molecular Formula: C₈H₁₀N₂O₃, Molecular Weight: 182.18 g/mol ) is a key intermediate whose unambiguous structural verification is paramount for its application in complex organic synthesis.[1][2][3] This guide provides a comprehensive, in-depth framework for the structural confirmation of this molecule, detailing the necessary experimental protocols and offering a comparative analysis with structurally related compounds.

The Synthetic Pathway: Understanding the Origin of Potential Isomers

A robust structural confirmation begins with an understanding of the synthetic route, as it informs the potential for isomeric impurities. The synthesis of this compound typically proceeds via a two-step process: the N-oxidation of 2,3,5-collidine (2,3,5-trimethylpyridine) followed by nitration.

Step 1: N-Oxidation of 2,3,5-Collidine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3,5-collidine. This is commonly achieved using an oxidizing agent such as hydrogen peroxide in acetic acid. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxide, forming the N-oxide.

Step 2: Nitration of 2,3,5-Trimethylpyridine 1-oxide

The subsequent nitration introduces a nitro group (-NO₂) onto the pyridine ring. The N-oxide group is an activating group and directs electrophilic substitution to the 4-position. However, the presence of three methyl groups, which are also activating and ortho-, para-directing, necessitates a careful analysis of the final product to confirm the regiochemistry of the nitration. The primary alternative structure to consider is 2,3,5-Trimethyl-6-nitropyridine 1-oxide, arising from nitration at the less sterically hindered 6-position.

G cluster_0 Synthesis of this compound 2,3,5-Collidine 2,3,5-Collidine 2,3,5-Trimethylpyridine 1-oxide 2,3,5-Trimethylpyridine 1-oxide Target Molecule This compound Isomeric Impurity 2,3,5-Trimethyl-6-nitropyridine 1-oxide

Caption: Synthetic pathway to this compound.

A Multi-faceted Approach to Structural Verification

A definitive structural confirmation relies on the synergistic interpretation of data from multiple analytical techniques. The following sections outline the key experiments and the expected results for this compound, with comparative data from the simpler analogue, 4-nitropyridine 1-oxide, where available.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide crucial information about the number of unique protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectrum of this compound:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
C6-H~8.0-8.5Singlet1HThe lone aromatic proton at the 6-position is deshielded by the N-oxide and the electron-withdrawing nitro group.
C2-CH₃~2.4-2.6Singlet3HMethyl group adjacent to the N-oxide.
C3-CH₃~2.2-2.4Singlet3HMethyl group ortho to the nitro group.
C5-CH₃~2.2-2.4Singlet3HMethyl group meta to the nitro group.

Comparative Analysis with 4-Nitropyridine 1-oxide:

The ¹H NMR spectrum of 4-nitropyridine 1-oxide shows two distinct signals for the aromatic protons, a doublet for the protons at the 2- and 6-positions and a doublet for the protons at the 3- and 5-positions. The presence of a single aromatic proton signal in the spectrum of the target molecule would be a strong indicator of a trisubstituted pyridine ring.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment.

Expected ¹³C NMR Spectrum of this compound:

CarbonExpected Chemical Shift (ppm)Rationale
C4~145-155Carbon bearing the nitro group, significantly deshielded.
C2~140-150Carbon adjacent to the N-oxide.
C6~135-145Aromatic CH carbon.
C3~130-140Carbon bearing a methyl group.
C5~125-135Carbon bearing a methyl group.
CH₃~15-25Methyl carbons.

Comparative Analysis with 4-Nitropyridine 1-oxide:

The ¹³C NMR spectrum of 4-nitropyridine 1-oxide displays fewer signals in the aromatic region due to its higher symmetry.[4] The presence of eight distinct carbon signals in the spectrum of the target molecule would confirm the proposed structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.

  • Analysis: Integrate the ¹H NMR signals, determine the multiplicities, and assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

G cluster_1 NMR Spectroscopy Workflow Sample Prep Sample Preparation Data Acq Data Acquisition Data Proc Data Processing Analysis Spectral Analysis & Interpretation

Caption: Workflow for NMR-based structural confirmation.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): An intense peak at m/z 182, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z 166 ([M-O]⁺): Loss of an oxygen atom from the N-oxide group.

    • m/z 152 ([M-NO]⁺): Loss of a nitric oxide radical.

    • m/z 136 ([M-NO₂]⁺): Loss of a nitro group.

Comparative Analysis with 4-Nitropyridine 1-oxide:

The mass spectrum of 4-nitropyridine 1-oxide also shows a prominent molecular ion peak and characteristic losses of oxygen and nitro groups.[5] The difference in the molecular ion peak (140 for 4-nitropyridine 1-oxide vs. 182 for the target molecule) will be a primary confirmation of the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expected IR Spectrum of this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-O Stretch (N-oxide)~1200-1300Characteristic stretching vibration of the N-oxide bond.
Asymmetric NO₂ Stretch~1500-1550Strong absorption due to the asymmetric stretching of the nitro group.
Symmetric NO₂ Stretch~1330-1370Strong absorption due to the symmetric stretching of the nitro group.
C-H Stretch (Aromatic)~3000-3100Stretching vibrations of the C-H bond on the pyridine ring.
C-H Stretch (Aliphatic)~2850-3000Stretching vibrations of the C-H bonds in the methyl groups.

Comparative Analysis with 4-Nitropyridine 1-oxide:

The IR spectrum of 4-nitropyridine 1-oxide exhibits the characteristic N-O and NO₂ stretching frequencies.[5] The presence of additional C-H stretching bands in the aliphatic region for the target molecule will confirm the presence of the methyl groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. X-ray Crystallography: The Definitive Proof

For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

Expected Outcome:

The resulting crystal structure will provide precise bond lengths, bond angles, and the overall molecular geometry, definitively confirming the connectivity and regiochemistry of the methyl and nitro substituents on the pyridine N-oxide ring.

Conclusion

The structural confirmation of this compound requires a systematic and multi-technique approach. By combining the insights from NMR spectroscopy, mass spectrometry, and IR spectroscopy, a high degree of confidence in the proposed structure can be achieved. For absolute and unequivocal proof, single-crystal X-ray crystallography remains the ultimate arbiter. This guide provides the essential framework and comparative data to empower researchers in the rigorous and successful structural elucidation of this important chemical intermediate.

References

A Comparative Guide to the Spectral Database of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectral properties is fundamental. This guide provides a detailed comparative analysis of the spectral database for 2,3,5-Trimethyl-4-nitropyridine 1-oxide (CAS No: 86604-79-7).[1][2][3][4][5] Given the limited availability of direct experimental spectra for this specific compound in public databases, this guide will leverage data from structurally similar compounds to predict its spectral characteristics. By comparing the known spectral features of analogues like 4-nitropyridine N-oxide and various methylated pyridine N-oxides, we can build a robust theoretical framework for the spectroscopic identification and characterization of this compound.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol , is a substituted pyridine N-oxide.[1][3] Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The presence of the N-oxide functional group, the nitro group, and three methyl substituents on the pyridine ring creates a unique electronic environment that will be reflected in its spectroscopic signatures.

This guide will delve into the predicted and comparative spectral data across four key analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton and the three methyl groups. For comparison, the ¹H NMR spectrum of 2,6-dimethylpyridine N-oxide shows methyl protons at approximately 2.41 ppm and aromatic protons in the range of 6.92-7.17 ppm.[6] The introduction of a nitro group at the 4-position will significantly deshield the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Analogues.

Proton Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 2,6-Dimethylpyridine N-oxide[6] Experimental Chemical Shift (δ, ppm) for 3-Methyl-4-nitropyridine N-oxide[7]
H-6~8.0 - 8.47.12-7.17 (H-3/5)8.2 (H-2), 7.9 (H-5), 8.8 (H-6)
2-CH₃~2.4 - 2.62.41-
3-CH₃~2.2 - 2.4-2.6
5-CH₃~2.3 - 2.5--

The lone aromatic proton at the C-6 position is expected to be a singlet and significantly downfield due to the electron-withdrawing effects of the nitro group and the N-oxide. The methyl groups at C-2, C-3, and C-5 will appear as distinct singlets, with their precise chemical shifts influenced by their position relative to the N-oxide and nitro groups.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electron-withdrawing nitro group and the N-oxide will have a pronounced effect on the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Analogues.

Carbon Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for Pyridine N-oxide[8] Experimental Chemical Shift (δ, ppm) for 4-Methylpyridine N-oxide[8]
C-2~145 - 150138.5138.0
C-3~130 - 135125.5126.6
C-4~148 - 153125.3138.4
C-5~132 - 137125.5126.6
C-6~138 - 142138.5138.0
2-CH₃~17 - 20--
3-CH₃~15 - 18--
5-CH₃~16 - 19-20.1

The carbons directly attached to the nitrogen (C-2 and C-6) and the nitro group (C-4) are expected to be the most deshielded. The methyl carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A typical workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The vibrational frequencies of bonds are sensitive to the atoms involved and the overall molecular structure.

Predicted IR Absorption Bands for this compound

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the N-O and NO₂ stretching vibrations. For comparison, the IR spectrum of 4-nitropyridine N-oxide shows characteristic peaks for these functional groups.[9][10]

Table 3: Predicted IR Absorption Frequencies for this compound and Comparison with 4-Nitropyridine N-oxide.

Vibrational Mode Predicted Frequency (cm⁻¹) for this compound Experimental Frequency (cm⁻¹) for 4-Nitropyridine N-oxide[9][10]
Asymmetric NO₂ Stretch~1520 - 1560~1530
Symmetric NO₂ Stretch~1340 - 1380~1350
N-O Stretch (N-oxide)~1230 - 1270~1240
C-H Stretch (Aromatic)~3000 - 3100~3050
C-H Stretch (Aliphatic)~2850 - 3000-
C=C, C=N Ring Vibrations~1400 - 1600~1450, 1600

The presence of methyl groups will introduce C-H stretching and bending vibrations in the aliphatic region. The precise positions of the N-O and NO₂ stretches will be influenced by the electronic effects of the methyl substituents.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Data Acquisition

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitropyridine Oxides

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the unwavering reliability of analytical methods is not merely a preference—it is a foundational necessity. This is particularly true for reactive and medicinally significant molecules such as nitropyridine oxides.[1] These compounds and their metabolites require precise and accurate quantification to ensure the safety and efficacy of therapeutic products. Cross-validation of analytical methods serves as the ultimate arbiter of this reliability, especially when methods are transferred between laboratories or when different analytical techniques are employed to support a single program.[2][3][4][5] This guide provides an in-depth comparison of analytical methodologies for nitropyridine oxides, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6] This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is detailed in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2).[7][8][9][10] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6]

Pillar 1: Selecting the Right Analytical Tool for Nitropyridine Oxides

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., quantification, impurity profiling, etc.). For nitropyridine oxides, several techniques are viable, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For polar compounds like pyridine N-oxides, which can be challenging to retain on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a superior approach.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Detection is commonly achieved using UV-Vis spectroscopy or mass spectrometry (MS).

  • Advantages:

    • High resolution and sensitivity.

    • Applicable to a wide range of compounds.

    • Well-established and understood technology.

  • Limitations:

    • Polar nitropyridine oxides may exhibit poor retention on standard C18 columns, requiring specialized columns or mobile phase modifiers.

    • Matrix effects in complex samples can interfere with quantification.

A typical starting point for method development for a compound like 4-nitropyridine-1-oxide could involve a reverse-phase method with a polar-embedded or polar-endcapped column to improve retention of the polar analyte.[11]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While some nitropyridine oxides can be analyzed by GC, their polarity and potential for thermal degradation must be considered.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.

  • Advantages:

    • Exceptional separation efficiency.

    • High sensitivity, especially with detectors like Electron Capture Detectors (ECD) for electronegative nitro groups.

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization may be necessary to improve volatility and thermal stability.

For the analysis of related compounds like nitrous oxide, Porous Layer Open Tubular (PLOT) columns are often required.[12]

Mass Spectrometry (MS)

MS is a highly sensitive and specific detection technique that can be coupled with either HPLC (LC-MS) or GC (GC-MS). It is particularly valuable for structural elucidation and unequivocal identification of analytes and their degradation products.

  • Principle: MS measures the mass-to-charge ratio of ions. The fragmentation patterns of molecules upon ionization provide a structural fingerprint. The loss of an oxygen atom (a loss of 16 Da) is a characteristic fragmentation for N-oxides and can help distinguish them from hydroxylated metabolites.[13][14][15]

  • Advantages:

    • High specificity and sensitivity.[16]

    • Provides molecular weight and structural information.

    • Essential for identifying unknown impurities and degradation products.

  • Limitations:

    • Ion suppression or enhancement effects in complex matrices can impact quantification.

    • Higher cost and complexity compared to other detectors.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar nitropyridine oxides.[16][17]

Electrochemistry

Electrochemical methods offer a sensitive and often simpler alternative for the detection of electroactive species like nitropyridine oxides.

  • Principle: These methods measure the current or potential generated by the oxidation or reduction of the analyte at an electrode surface.[18][19][20]

  • Advantages:

    • High sensitivity and selectivity for electroactive compounds.[21][22]

    • Relatively low cost of instrumentation.

  • Limitations:

    • Susceptible to interference from other electroactive species in the sample matrix.

    • The electrode surface can be prone to fouling.

Pillar 2: A Framework for Method Validation: The Hypothetical Case of "Nitro-PyrOx-A"

To illustrate the practical application of validation principles, we will consider a hypothetical nitropyridine oxide drug substance, "Nitro-PyrOx-A," and outline the cross-validation of an HPLC-UV method for its quantification. The validation will adhere to ICH Q2(R1) guidelines.[8][23][24]

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process that encompasses several key performance characteristics.

Caption: Workflow for analytical method validation.

Detailed Experimental Protocols

Objective: To validate an HPLC-UV method for the quantification of Nitro-PyrOx-A in a drug substance.

1. Specificity (Stability-Indicating Nature)

  • Causality: The goal is to demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[25] Forced degradation studies are the cornerstone of this evaluation.[26][27][28][29][30]

  • Protocol:

    • Prepare solutions of Nitro-PyrOx-A in appropriate solvents.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

      • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • Analyze the stressed samples by the proposed HPLC-UV method alongside an unstressed control.

    • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is spectrally homogeneous.

2. Linearity

  • Causality: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of Nitro-PyrOx-A of known concentration.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

3. Accuracy

  • Causality: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery experiments.[25]

  • Protocol:

    • Prepare a placebo mixture (if validating for a drug product) or use a known purity sample of the drug substance.

    • Spike the placebo/sample with known amounts of Nitro-PyrOx-A at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

4. Precision

  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[24]

    • Intermediate Precision: Assess the method's variability within the same laboratory due to random events such as different days, different analysts, or different equipment.[24] Analyze the same sample on two different days with two different analysts.

5. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

6. Robustness

  • Causality: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[25]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% organic).

      • Flow rate (e.g., ± 0.1 mL/min).

    • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., peak retention time, area, and resolution).

Pillar 3: Data Interpretation and Cross-Validation

Data Presentation

The results of the validation studies should be summarized in clear, concise tables.

Table 1: Hypothetical Linearity Data for Nitro-PyrOx-A

Concentration (µg/mL)Mean Peak Area (n=3)
50251,000
75376,500
100502,000
125627,500
150753,000
Regression Analysis
Correlation Coefficient (r²) > 0.999
Slope 5015
Y-intercept 500

Table 2: Hypothetical Accuracy and Precision Data

ParameterLevelAcceptance CriteriaResults
Accuracy 80%98.0 - 102.0% Recovery99.5%
100%98.0 - 102.0% Recovery100.2%
120%98.0 - 102.0% Recovery99.8%
Precision (Repeatability) 100% (n=6)RSD ≤ 2.0%0.8%
Intermediate Precision Day 1 vs. Day 2RSD ≤ 2.0%1.2%
Cross-Validation: Ensuring Inter-Laboratory Consistency

When a validated analytical method is transferred from a development laboratory to a quality control laboratory, or when results from different methods are being compared, cross-validation is essential.[2][3][5][31]

Caption: Inter-laboratory cross-validation workflow.

  • Protocol:

    • The originating laboratory (Lab A) and the receiving laboratory (Lab B) should have a jointly approved protocol.

    • Lab A prepares and analyzes a set of quality control (QC) samples at low, medium, and high concentrations.

    • The same set of QC samples are shipped to Lab B for analysis using the transferred method.

    • The results from both laboratories are statistically compared.

  • Acceptance Criteria: Typically, the mean results from Lab B should be within ±15% of the results from Lab A, and the precision (RSD) should also meet predefined criteria.[2]

Conclusion

The cross-validation of analytical methods for nitropyridine oxides is a rigorous, multi-faceted process that underpins the reliability of data in pharmaceutical development. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, scientists can ensure that a method is fit for its intended purpose. A thorough understanding of the underlying principles of different analytical techniques, combined with a steadfast adherence to regulatory guidelines like those from the ICH, is paramount. This guide provides a framework for approaching this critical task, emphasizing the causality behind experimental choices to foster a deeper understanding and ensure the integrity of the analytical data generated.

References

A Comparative Guide to the Synthesis of Nitropyridine Oxides: Batch vs. Continuous Flow Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitropyridine oxides, crucial intermediates in the pharmaceutical and agrochemical industries, presents a classic chemical challenge, balancing reactivity with safety and selectivity. The traditional batch approach, while familiar, is increasingly being scrutinized against the backdrop of modern continuous flow technologies. This guide provides an in-depth, objective comparison of these two synthetic paradigms, supported by experimental data, to empower researchers in selecting the optimal methodology for their specific needs.

The Enduring Utility of Nitropyridine Oxides

Nitropyridine oxides are valuable precursors for a wide array of functionalized pyridine derivatives. The N-oxide moiety activates the pyridine ring, facilitating nucleophilic substitution, while the nitro group can be readily reduced to an amino group, opening avenues for diverse chemical transformations. This dual functionality makes them indispensable building blocks in the synthesis of bioactive molecules. However, the path to these intermediates is fraught with challenges, primarily stemming from the hazardous nature of nitrating agents and the exothermic nature of the reaction.[1][2]

The Traditional Paradigm: Batch Synthesis

Batch synthesis, the workhorse of organic chemistry for centuries, involves the sequential addition of reagents into a single vessel, where the reaction proceeds to completion over a set period.[3]

A Typical Batch Protocol for 4-Nitropyridine-N-Oxide

A common laboratory-scale batch synthesis of 4-nitropyridine-N-oxide involves the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[4]

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, fuming nitric acid is carefully added to concentrated sulfuric acid. This process is highly exothermic and requires slow, controlled addition.[4]

2. Reaction Setup:

  • Pyridine-N-oxide is placed in a separate three-neck flask equipped with a reflux condenser, thermometer, and an addition funnel. The flask is heated to approximately 60°C.[5]

3. Nitration:

  • The prepared nitrating acid is added dropwise to the heated pyridine-N-oxide solution over a period of 30 minutes.[5]

4. Heating and Reaction Completion:

  • Following the addition, the reaction mixture is heated to a higher temperature, typically 125-130°C, for several hours to ensure the reaction goes to completion.[5]

5. Work-up and Isolation:

  • The reaction mixture is cooled and then carefully quenched by pouring it into a mixture of ice and water. The acidic solution is then neutralized with a base, such as sodium carbonate, until a pH of 7-8 is reached, causing the product to precipitate.[5] The crude product is then collected by filtration and can be purified by recrystallization.[5]

Advantages of Batch Synthesis:
  • Familiarity and Simplicity: The techniques and equipment for batch processing are well-established and widely available in most laboratories.

  • Flexibility: Batch reactors are versatile and can be used for a wide range of chemical transformations without significant reconfiguration.[3]

  • Lower Initial Investment: The capital cost for setting up a batch synthesis is generally lower compared to continuous flow systems.[6]

Challenges and Limitations of Batch Synthesis:
  • Safety Concerns: The handling of large quantities of highly corrosive and potentially explosive nitrating agents poses significant safety risks.[1][7] The nitration reaction is highly exothermic, and in a large batch reactor, inefficient heat transfer can lead to thermal runaway.[8][9]

  • Mass and Heat Transfer Limitations: Inefficient mixing and poor heat dissipation in large-scale batch reactors can result in localized "hot spots," leading to the formation of undesired byproducts and reduced yields.[8][9]

  • Regioselectivity Issues: While the N-oxide group directs nitration primarily to the 4-position, the harsh conditions of batch nitration can sometimes lead to the formation of other isomers.[5][10]

  • Scalability Problems: Scaling up batch nitrations can be challenging due to the amplified safety risks and heat transfer issues.[9][11]

The Modern Approach: Continuous Flow Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors.[12][13] This technology offers precise control over reaction parameters and has emerged as a powerful tool for overcoming the limitations of batch processing, particularly for hazardous reactions.[12][14]

A Representative Continuous Flow Protocol for 4-Nitropyridine N-Oxide

A two-step continuous flow synthesis of 4-nitropyridine has been reported, with the first step being the nitration of pyridine N-oxide.[8]

1. Reagent Preparation:

  • A solution of pyridine N-oxide in a suitable solvent is prepared.

  • A nitrating mixture of nitric acid and sulfuric acid is prepared.

2. Flow Reactor Setup:

  • Two separate pumps are used to introduce the pyridine N-oxide solution and the nitrating mixture into a microreactor.

  • The streams are combined at a T-mixer before entering the heated reactor coil.

  • A back-pressure regulator is used to maintain the desired pressure in the system, allowing for heating above the solvent's boiling point.[15]

3. Reaction and In-line Quenching:

  • The reaction mixture flows through the heated reactor for a specific residence time, which is precisely controlled by the flow rates and the reactor volume.

  • Upon exiting the reactor, the product stream is immediately mixed with a stream of ice-cold water to quench the reaction.[8]

4. Continuous Extraction and Isolation:

  • The quenched reaction mixture can be passed through a continuous liquid-liquid extractor to separate the product from the aqueous phase.[8]

  • The solvent is then removed from the organic phase to yield the desired 4-nitropyridine N-oxide.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "High-level comparison of batch vs. continuous flow workflows."

Advantages of Continuous Flow Synthesis:
  • Enhanced Safety: The small internal volume of microreactors significantly reduces the amount of hazardous material present at any given time, minimizing the risk of accidents.[6][13] The high surface-area-to-volume ratio allows for superior heat transfer, effectively mitigating the risk of thermal runaway.[14][15]

  • Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to cleaner reactions with fewer byproducts and higher yields.[8][13] In one study, the continuous flow synthesis of 4-nitropyridine achieved an overall yield of 83%, significantly higher than the 57% reported for the batch process.[8]

  • Rapid Optimization: The ability to quickly and easily vary reaction conditions allows for rapid optimization of the process.[15]

  • Seamless Scalability: Scaling up production in a continuous flow system is often as simple as running the system for a longer period or by "numbering up" – running multiple reactors in parallel.[3][14]

Challenges of Continuous Flow Synthesis:
  • Higher Initial Investment: The initial cost of specialized flow chemistry equipment can be higher than that for traditional batch reactors.[6]

  • Potential for Clogging: The narrow channels of microreactors can be susceptible to clogging if solid precipitates form during the reaction.

  • Expertise Requirement: Designing and operating continuous flow systems may require a different skillset and more specialized knowledge compared to batch chemistry.

Head-to-Head Comparison: Batch vs. Continuous Flow

The choice between batch and continuous flow synthesis ultimately depends on the specific requirements of the application. The following table summarizes the key performance indicators for each methodology.

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway.[1][9]Inherently safer due to small reaction volumes and superior heat and mass transfer.[6][13]
Yield Often lower due to side reactions and mass transfer limitations.[8]Generally higher due to precise process control.[8][13]
Selectivity Can be difficult to control, leading to isomeric impurities.[8]Excellent control over regioselectivity.[8]
Reaction Time Typically longer, often several hours.[5]Significantly shorter, often on the order of minutes.[8][16]
Scalability Challenging and often requires significant process redevelopment.[9][11]Readily scalable by extending run time or "numbering up".[3][14]
Space-Time Yield (STY) Generally lower.Significantly higher, indicating more efficient use of reactor volume.[17][18]
Initial Cost Lower.[6]Higher.[6]
Operational Complexity Simpler for single, small-scale reactions.Can be more complex to set up initially, but amenable to automation.[15]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption: "Causality in batch vs. continuous flow synthesis of nitropyridine oxides."

Conclusion and Future Outlook

For the synthesis of nitropyridine oxides, continuous flow technology offers clear advantages in terms of safety, efficiency, and scalability, particularly for industrial applications. The ability to safely handle hazardous reagents and control highly exothermic reactions makes it an attractive alternative to traditional batch methods.[6][12] While batch synthesis will likely remain a staple in academic and early-stage research due to its flexibility and low setup cost, the compelling benefits of continuous flow are driving its adoption in process development and manufacturing.[3]

As the pharmaceutical and chemical industries continue to embrace green and sustainable chemistry, the adoption of continuous flow technologies for the synthesis of key intermediates like nitropyridine oxides is expected to accelerate. The precise control and enhanced safety offered by flow chemistry are not just incremental improvements but represent a paradigm shift in how we approach the synthesis of challenging and important molecules.

References

A Comparative Guide to the Reactivity of Substituted Nitropyridine N-Oxides in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine N-oxide scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals and bioactive molecules.[1] A key transformation that unlocks the synthetic potential of this class of compounds is nucleophilic aromatic substitution (SNAr), particularly on rings activated by a nitro group. This guide provides an in-depth comparison of the reactivity of substituted nitropyridine N-oxides, offering insights into the electronic and steric factors that govern their synthetic utility. Supported by experimental data and detailed protocols, this document serves as a practical resource for designing and executing efficient synthetic strategies.

The Enduring Importance of Nitropyridine N-Oxides in Synthesis

Substituted pyridines are fundamental building blocks in the creation of pharmaceuticals and agrochemicals.[2] The introduction of a nitro group, particularly at the 4-position, in conjunction with the N-oxide functionality, profoundly activates the pyridine ring towards nucleophilic attack.[3][4] This heightened reactivity allows for the facile displacement of the nitro group by a wide range of nucleophiles, providing a versatile entry point for the synthesis of diverse 4-substituted pyridine derivatives.[5][6] The resulting substituted pyridine N-oxides can be readily deoxygenated to afford the corresponding pyridines, further expanding their synthetic value.

Unraveling the Mechanism: The Key Role of the N-Oxide

The SNAr reaction of nitropyridine N-oxides proceeds through a well-established two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the nitro group (typically the C4 position). This initial attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate is crucial to the facility of the overall reaction.

The N-oxide moiety plays a pivotal role in stabilizing the Meisenheimer complex. Through resonance, the negative charge can be delocalized onto the oxygen atom of the N-oxide group, as well as the oxygen atoms of the nitro group. This extensive delocalization significantly lowers the activation energy of the reaction, making nitropyridine N-oxides considerably more reactive than their non-oxidized nitropyridine counterparts.[9] The subsequent departure of the nitrite anion (NO₂⁻) restores the aromaticity of the ring, yielding the substituted pyridine N-oxide product.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Substrate & Nucleophile) select_wl Determine Analytical Wavelength (λ_max) prep_sol->select_wl thermo Thermostat Cuvette with Substrate Solution select_wl->thermo initiate Initiate Reaction by Adding Nucleophile thermo->initiate monitor Monitor Absorbance vs. Time initiate->monitor fit_data Fit Data to Pseudo-First-Order Model (Determine k_obs) monitor->fit_data calc_k2 Calculate Second-Order Rate Constant (k₂) k₂ = k_obs / [Nucleophile] fit_data->calc_k2

References

A Technical Guide to 2,3,5-Trimethyl-4-nitropyridine 1-oxide as an Omeprazole Impurity Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rigorous quality control of active pharmaceutical ingredients (APIs) is paramount in drug development and manufacturing. For a widely prescribed proton pump inhibitor like omeprazole, a comprehensive understanding and control of its impurity profile are critical for ensuring safety and efficacy. This guide provides an in-depth technical comparison of 2,3,5-Trimethyl-4-nitropyridine 1-oxide, a known omeprazole impurity, with other related substances. We will explore its significance as a reference standard, its synthesis, and its role in the validation of analytical methods for omeprazole purity. This document is intended to serve as a practical resource, offering experimental insights and comparative data to aid in the robust quality assessment of omeprazole.

The Critical Role of Impurity Profiling in Omeprazole Quality Control

Omeprazole, a substituted benzimidazole, is susceptible to degradation and the formation of impurities during its synthesis and storage. Regulatory bodies worldwide mandate strict control over these impurities. The identification, quantification, and control of each impurity are essential for batch release and stability studies. The use of well-characterized impurity standards is fundamental to the validation of analytical methods, ensuring their accuracy, precision, and specificity. This compound, sometimes referred to as Omeprazole Impurity K, is a process-related impurity that requires careful monitoring.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an impurity standard is the foundation of its effective use in analytical method development and validation.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms 4-Nitro-2,3,5-trimethylpyridine N-oxide, Omeprazole Impurity K[3]
CAS Number 86604-79-7[1][2][3]
Molecular Formula C₈H₁₀N₂O₃[1][2][3]
Molecular Weight 182.18 g/mol [1][2][3]
Appearance White to off-white crystalline powder
Melting Point 76-80 °C
Storage 2-8°C, protected from light and moisture[2]

Comparative Analysis of Omeprazole Impurities

This compound is one of several key impurities of omeprazole. A comparative overview of these impurities is essential for developing selective analytical methods.

Impurity NameCommon DesignationMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Methoxy-1H-benzimidazole-2-thiolImpurity AC₈H₈N₂OS180.2337052-78-1
2-[[(3,5-Dimethylpyridin-2- yl)methyl]sulfinyl]-5-methoxy-1H-benzimidazoleImpurity BC₁₆H₁₇N₃O₂S315.39110374-16-8
Ufiprazole (Omeprazole Sulfide)Impurity CC₁₇H₁₉N₃O₂S329.4273590-85-9
Omeprazole SulphoneImpurity DC₁₇H₁₉N₃O₄S361.4288546-55-8
4-Methoxy-2-[[(RS)-(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethylpyridine 1-oxideImpurity EC₁₇H₁₉N₃O₄S361.42176219-04-8
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazoleImpurity FC₁₆H₁₃N₃O₂S311.36125656-82-8
6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleImpurity GC₁₆H₁₃N₃O₂S311.36125656-83-9
2-[(Chloromethyl)-3,5-dimethyl-4-methoxypyridin-2-yl]methyl]sulfinyl]-5-methoxy-1H-benzimidazoleImpurity HC₁₆H₁₆ClN₃O₂S349.84863029-89-4
4-Methoxy-2-[[(5-methoxy-1H-benzimidazol-2-yl)sulfonyl]methyl]-3,5-dimethylpyridine 1-oxideImpurity IC₁₇H₁₉N₃O₅S377.41158812-85-2
This compound Impurity K C₈H₁₀N₂O₃ 182.18 86604-79-7

Note: The list of impurities and their designations can vary between pharmacopoeias and manufacturers.[3][4][5][6]

Synthesis of this compound Reference Standard

The availability of a high-purity reference standard is a prerequisite for accurate impurity profiling. The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure the desired purity.

Synthetic Pathway Overview

Synthesis_Pathway A 2,3,5-Trimethylpyridine C 2,3,5-Trimethylpyridine 1-oxide A->C Oxidation B Oxidizing Agent (e.g., m-CPBA or H₂O₂/CH₃COOH) E This compound C->E Nitration D Nitrating Mixture (HNO₃/H₂SO₄)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 2,3,5-Trimethylpyridine 1-oxide (Precursor)
  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2,3,5-trimethylpyridine and glacial acetic acid.

  • Oxidation: While stirring, slowly add a solution of hydrogen peroxide (35%) to the mixture, maintaining the temperature below 40°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated sodium sulfite solution. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,5-trimethylpyridine 1-oxide. Further purification can be achieved by column chromatography.

Experimental Protocol: Nitration to this compound
  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at a low temperature (0-5°C).

  • Nitration Reaction: Slowly add the 2,3,5-trimethylpyridine 1-oxide to the pre-cooled nitrating mixture, ensuring the temperature is maintained below 10°C.

  • Reaction Control: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60°C) to drive the reaction to completion. Monitor by TLC.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide or sodium carbonate) until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified this compound.

Causality in Synthesis: The N-oxide functionality is crucial as it activates the pyridine ring for electrophilic nitration, directing the nitro group to the 4-position. The use of a strong acid mixture is necessary to generate the nitronium ion (NO₂⁺), the active electrophile. Temperature control is critical to prevent over-nitration and other side reactions.

Analytical Methodologies for Omeprazole Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of omeprazole and its impurities. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving the desired resolution and sensitivity.

Comparative HPLC Methods

Several HPLC methods have been reported for the analysis of omeprazole impurities. Below is a comparison of typical method parameters.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Pharmacopeial Example)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C8 (e.g., 150 x 4.6 mm, 3.5 µm)C8 (125 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 7.6)Ammonium Acetate Buffer (pH 7.0)Disodium hydrogen phosphate solution (pH 7.6)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Composition 73:27 (A:B)Gradient Elution73:27 (A:B)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 302 nmUV at 280 nmUV at 280 nm
Column Temp. 30°C35°CAmbient

Rationale for Method Selection: A C18 or C8 column is typically used for reversed-phase separation of omeprazole and its structurally similar impurities. The choice between isocratic and gradient elution depends on the complexity of the impurity profile. A gradient method is often preferred for resolving a larger number of impurities with varying polarities. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution, as omeprazole and its impurities have ionizable groups. A pH around 7-8 is commonly employed.

Role of this compound in Method Validation

The this compound reference standard plays a pivotal role in the validation of analytical methods for omeprazole purity, as per ICH guidelines.

  • Specificity/Selectivity: A solution containing omeprazole and all known impurities, including this compound, is analyzed to demonstrate that the method can resolve each compound from one another. The absence of co-elution confirms the method's specificity.

  • Accuracy: The standard is used to prepare solutions of known concentrations to spike placebo and/or API samples. The recovery of the standard is then measured to determine the accuracy of the method.

  • Linearity: A calibration curve is generated by analyzing a series of solutions containing the this compound standard at different concentrations. The linearity of the detector response is then evaluated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The standard is used to determine the lowest concentration of the impurity that can be reliably detected and quantified by the analytical method.

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Evaluation A High-Purity 2,3,5-Trimethyl-4-nitropyridine 1-oxide Reference Standard B Stock Solution Preparation A->B C Serial Dilutions for Linearity, LOD/LOQ, and Accuracy B->C H Analysis of Validation Samples (Specificity, Linearity, Accuracy, etc.) C->H D Omeprazole API/Formulation F Preparation of Test Solutions D->F E Spiking with Impurity Standard (for Accuracy) E->F F->H G System Suitability Testing G->H I Peak Identification and Integration H->I J Calculation of Validation Parameters I->J K Method Validation Report J->K

Caption: Workflow for HPLC method validation using an impurity standard.

Performance and Stability of the Reference Standard

For a reference standard to be reliable, its stability under defined storage conditions must be established. This compound, as a crystalline solid, is expected to be stable when stored at 2-8°C and protected from light. However, its stability in solution, particularly in the mobile phase, should be evaluated during method validation to ensure the integrity of the analytical results over the course of an analytical run. This is typically done by analyzing the same solution at different time points and observing any significant changes in peak area or the appearance of new degradation peaks.

Conclusion

This compound is a significant process-related impurity of omeprazole that necessitates careful control and accurate quantification. A well-characterized reference standard of this impurity is indispensable for the development and validation of robust, stability-indicating analytical methods for omeprazole. This guide has provided a comprehensive overview of the properties, synthesis, and analytical considerations for this compound, alongside a comparative analysis with other known omeprazole impurities. By leveraging this information, researchers, scientists, and drug development professionals can enhance the quality control strategies for omeprazole, ultimately contributing to the safety and efficacy of this important therapeutic agent.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3,5-Trimethyl-4-nitropyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2,3,5-Trimethyl-4-nitropyridine 1-oxide (CAS No: 86604-79-7). As a substituted nitropyridine, this compound requires careful handling as hazardous chemical waste. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Immediate Safety Protocols

Before handling or preparing for disposal, a thorough understanding of the compound's hazards is paramount. This compound is classified as an irritant, and like many nitroaromatic compounds, it must be handled with caution.

1.1. GHS Hazard Identification The primary hazards associated with this compound are explicitly defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Some safety data sheets for structurally related nitropyridine N-oxides also indicate potential for more severe hazards, such as suspected mutagenicity or carcinogenicity, reinforcing the need for stringent safety measures.[3][4]

1.2. Mandatory Personal Protective Equipment (PPE) A multi-layered PPE strategy is required to create a reliable barrier against exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields. A face shield is recommended if there is a risk of splashing.[5]Prevents contact with mucous membranes from splashes or airborne dust, mitigating the risk of serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.[5][6]Creates an impermeable barrier to prevent skin contact and subsequent irritation.
Body Protection A fully buttoned, flame-resistant laboratory coat.[7]Protects underlying clothing and skin from incidental contact.
Respiratory Protection All handling must occur within a certified chemical fume hood to control airborne dust and vapors.[5][8]Prevents inhalation of the compound, which can cause respiratory tract irritation. An emergency eyewash station and safety shower must be immediately accessible.[8]

Waste Characterization and Segregation: The Principle of Incompatibility

This compound must be managed as hazardous chemical waste . The U.S. Environmental Protection Agency (EPA) provides guidelines for classifying hazardous waste, which can be based on specific listings or characteristics such as reactivity.[9][10]

Causality of Segregation: The nitro group (-NO₂) makes the compound an oxidizing agent. Nitroaromatic compounds can react violently or form explosive mixtures when combined with incompatible materials.[6][11] Therefore, proper segregation is not merely a logistical step but a critical safety measure to prevent uncontrolled exothermic reactions.

Segregation Protocol:

  • Collect waste containing this compound in a dedicated hazardous waste container.

  • Crucially, do not mix this waste stream with:

    • Strong Acids or Bases[5]

    • Strong Oxidizing Agents (e.g., peroxides, nitrates)[9]

    • Reducing Agents

  • Store waste containers in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals by physical distance or secondary containment bins.[12][13]

Step-by-Step Waste Collection and Storage Protocol

This protocol ensures that waste is collected, stored, and prepared for final disposal in a safe and compliant manner.

  • Container Selection: Choose a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For solutions, use a sealable, leak-proof bottle. The original product container is often an excellent choice for waste storage.[12]

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste "[8][12]

    • The full, unabbreviated chemical name: "This compound "[8][12]

    • A clear indication of the hazards (e.g., "Irritant," "Oxidizer")

  • Collection:

    • For solid waste, use dedicated, clean spatulas to transfer the material into the waste container.

    • For solutions, use a funnel to pour the waste carefully, avoiding splashes.

    • Collect any contaminated disposable labware (e.g., gloves, weigh boats, pipette tips) in the same container or a separate, clearly labeled solid hazardous waste container.

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[10] This prevents the release of vapors and protects the contents from atmospheric moisture.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[12]

    • Store the sealed container in a designated, cool, dry, and well-ventilated SAA.[8] The SAA must be under the control of the laboratory personnel generating the waste.

Disposal Pathway Decision Flowchart

The following diagram outlines the logical workflow for managing different forms of waste related to this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_actions Collection & Handling Actions cluster_disposal Final Disposition start Generated Waste: This compound waste_type What is the form of the waste? start->waste_type solid_waste Pure Solid / Contaminated PPE / Spill Cleanup Debris waste_type->solid_waste Solid liquid_waste Solution in Solvent waste_type->liquid_waste Liquid container Empty Product Container waste_type->container Empty Container hw_container Collect in Labeled Hazardous Waste Container solid_waste->hw_container liquid_waste->hw_container triple_rinse Triple-Rinse Procedure container->triple_rinse rinsate Collect Rinsate as Hazardous Waste triple_rinse->rinsate defaced_container Deface Label and Dispose of Clean Container per Institutional Policy triple_rinse->defaced_container

Caption: Decision workflow for proper segregation and handling of waste streams.

Spill and Emergency Procedures

Immediate and correct action during a spill is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the affected area, except for those trained to handle the spill.[5][12]

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the sash at the proper height.

  • Contain: For a solid spill, gently cover it with an inert, non-combustible absorbent material like sand or vermiculite to prevent it from becoming airborne.[5][12] Do not use combustible materials like paper towels for the initial containment.[5]

  • Collect: Carefully sweep or scoop the contained material using non-sparking tools and place it into a pre-labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (consult your institution's EHS department for recommendations), followed by a thorough wash with soap and water.[5][12] Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of size.[12]

Decontamination of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.[5]

Triple-Rinsing Protocol:

  • Select a suitable solvent that readily dissolves the compound.

  • Rinse the empty container thoroughly with a small amount of the chosen solvent.

  • Pour the rinsate (the solvent used for rinsing) into a designated hazardous waste container for liquids.[5]

  • Repeat the rinse and collection steps two more times for a total of three rinses.[5]

  • Once triple-rinsed, obliterate or remove the original label.[5] The decontaminated container can then be disposed of as non-hazardous solid waste or recycled, according to your institution's specific policies.[5]

Final Disposal Pathway

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8][9]

  • Arrange for Pickup: Once your hazardous waste container is ready for disposal, contact your institution's EHS department or equivalent hazardous waste management group to schedule a pickup.[5][8] Provide them with an accurate description of the waste.

  • Ultimate Disposal Method: The standard and environmentally responsible method for disposing of nitroaromatic compounds is high-temperature incineration at a licensed and permitted hazardous waste treatment facility.[5][12] This process ensures the complete thermal destruction of the hazardous molecule.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.